molecular formula C9H13N3O B1272805 2-Morpholino-3-pyridinamine CAS No. 51627-47-5

2-Morpholino-3-pyridinamine

Cat. No.: B1272805
CAS No.: 51627-47-5
M. Wt: 179.22 g/mol
InChI Key: DHYQHRDXKCKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-3-pyridinamine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQHRDXKCKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380196
Record name 2-Morpholino-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-47-5
Record name 2-Morpholino-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Morpholino-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Morpholino-3-pyridinamine. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the target molecule.

Introduction

This compound is a substituted aminopyridine derivative incorporating a morpholine moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of both pyridine and morpholine rings in a wide range of biologically active compounds. The strategic placement of a morpholino group at the 2-position and an amino group at the 3-position of the pyridine ring offers a unique scaffold for further chemical modifications and exploration of its pharmacological potential. This guide outlines a practical synthetic approach and the analytical methods required for the unambiguous identification and characterization of this compound.

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from commercially available 3-fluoro-2-nitropyridine. The methodology leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a standard reduction of a nitro group.

The first step involves the reaction of 3-fluoro-2-nitropyridine with morpholine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluorine atom by the secondary amine of the morpholine. This reaction is typically carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid formed during the reaction.

The second step is the reduction of the intermediate, 2-morpholino-3-nitropyridine, to the desired this compound. This transformation can be achieved using various established methods for nitro group reduction. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

Synthesis_Pathway 3-Fluoro-2-nitropyridine 3-Fluoro-2-nitropyridine 2-Morpholino-3-nitropyridine 2-Morpholino-3-nitropyridine 3-Fluoro-2-nitropyridine->2-Morpholino-3-nitropyridine  + Morpholine (Nucleophilic Aromatic Substitution) Morpholine Morpholine This compound This compound 2-Morpholino-3-nitropyridine->this compound  Reduction (e.g., H2, Pd/C)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 2-Morpholino-3-nitropyridine

Materials:

  • 3-Fluoro-2-nitropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-morpholino-3-nitropyridine.

Step 2: Synthesis of this compound

Materials:

  • 2-Morpholino-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 2-morpholino-3-nitropyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the starting material, intermediate, and the final product, this compound. Note: As of the last update, specific experimental spectral data for this compound was not publicly available. The presented data is predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Fluoro-2-nitropyridineC₅H₃FN₂O₂142.091-3
2-Morpholino-3-nitropyridineC₉H₁₁N₃O₃209.20Not Reported
This compoundC₉H₁₃N₃O179.22127-129[1]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.8-7.9dd1HPy-H6
~7.0-7.1dd1HPy-H4
~6.7-6.8t1HPy-H5
~4.0 (broad s)s2HNH₂
~3.8-3.9t4HN-CH₂ (Morpholine)
~3.1-3.2t4HO-CH₂ (Morpholine)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~150-152Py-C2
~138-140Py-C6
~133-135Py-C3
~120-122Py-C4
~115-117Py-C5
~66-68O-CH₂ (Morpholine)
~50-52N-CH₂ (Morpholine)

Table 4: Predicted Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3450-3300N-H stretch (asymmetric and symmetric)
3050-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1620-1580N-H bend (scissoring)
1590-1450Aromatic C=C and C=N stretch
1250-1200Aryl C-N stretch
1120-1100C-O-C stretch (ether)

Table 5: Predicted Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI+180.1182

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction A1 Mix 3-Fluoro-2-nitropyridine, Morpholine, and K₂CO₃ in Acetonitrile A2 Stir at Room Temperature A1->A2 A3 Monitor by TLC A2->A3 A4 Filter to remove solids A3->A4 A5 Concentrate filtrate A4->A5 A6 Purify by Column Chromatography A5->A6 A7 Obtain 2-Morpholino-3-nitropyridine A6->A7 B1 Dissolve 2-Morpholino-3-nitropyridine in MeOH/EtOH A7->B1 Intermediate B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate (H₂ atmosphere) B2->B3 B4 Monitor by TLC/HPLC B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate filtrate B5->B6 B7 Obtain this compound B6->B7

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical reactions, offering a practical route to this compound. The provided spectral data, although predicted, serves as a valuable reference for the characterization of the synthesized product. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to explore the potential of novel heterocyclic compounds. Further experimental validation of the predicted characterization data is recommended upon successful synthesis.

References

An In-depth Technical Guide to 2-Morpholino-3-pyridinamine (CAS 51627-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholino-3-pyridinamine (CAS 51627-47-5), a heterocyclic amine with significant potential in pharmacological research. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a particular focus on its role as a potential adenosine kinase inhibitor. Experimental protocols and key signaling pathways are elucidated to support further investigation and drug development efforts.

Physicochemical Properties

This compound is a solid, heterocyclic compound. A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are provided to guide researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51627-47-5N/A
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
Melting Point 127-129 °C[2]
Boiling Point (Predicted) 354.3±35.0 °C at 760 mmHgN/A
pKa (Predicted) 6.5±0.1N/A
LogP (Predicted) 1.2±0.3N/A
Water Solubility (Predicted) 10-20 g/LN/A
Vapor Pressure (Predicted) 4.91E-06 mmHg at 25°C[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthesis from 2-Chloro-3-aminopyridine and Morpholine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-aminopyridine with morpholine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be used to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrochloride salt of the base) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.

DOT Script for Synthesis Workflow:

G reagents 2-Chloro-3-aminopyridine + Morpholine + Base (e.g., K₂CO₃) reaction Heat (100-150 °C) Monitor by TLC/HPLC reagents->reaction solvent High-boiling solvent (e.g., DMF, DMSO) solvent->reaction workup Cool, Filter, Concentrate reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Synthesis of this compound via Nucleophilic Substitution.

Synthesis via Reduction of a Nitro Precursor

This alternative route involves the reduction of a nitro-substituted precursor, which can offer high yields.

Experimental Protocol:

  • Starting Material: 4-(3-nitropyridin-2-yl)morpholine.

  • Reduction: The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation.

    • Catalytic Hydrogenation: Dissolve 4-(3-nitropyridin-2-yl)morpholine in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% palladium on activated carbon (Pd/C). The reaction is then carried out under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC/HPLC).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is then performed by column chromatography or recrystallization as described in the previous method. A reported yield for this method is up to 90.1%.

DOT Script for Reduction Workflow:

G start 4-(3-Nitropyridin-2-yl)morpholine reduction Reduction (e.g., H₂, Pd/C in Methanol) start->reduction workup Filter catalyst, Concentrate reduction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Synthesis of this compound via Reduction of a Nitro Precursor.

Spectral Data (Predicted and Analogous Compounds)

Table 2: Predicted and Analogous Spectral Data

TechniquePredicted/Analogous Data
¹H NMR Signals for the morpholine and pyridine protons are expected. The morpholine protons would likely appear as two multiplets around 3.0-4.0 ppm. The pyridine protons would appear in the aromatic region (6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution.
¹³C NMR Carbon signals for the morpholine ring are expected around 45-70 ppm. The pyridine carbons would appear in the downfield region, typically between 110-160 ppm.
FTIR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹) are expected.
Mass Spec The molecular ion peak (M+) would be expected at m/z = 179.22. Fragmentation patterns would likely involve the loss of fragments from the morpholine and pyridine rings.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant biological activity, particularly as inhibitors of adenosine kinase (AK).

Adenosine Kinase Inhibition

Adenosine kinase is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP).[1][3] Inhibition of AK leads to an increase in local adenosine concentrations. Adenosine is a potent endogenous signaling molecule with anti-inflammatory, analgesic, and cytoprotective effects, mediated through its interaction with four G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃).[4][5][6][7]

A derivative of this compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified as a potent and orally active non-nucleoside inhibitor of adenosine kinase.[8] This suggests that the this compound scaffold is a promising starting point for the development of novel AK inhibitors for the treatment of pain and inflammatory conditions.[4][5]

Signaling Pathway

The primary signaling pathway modulated by the inhibition of adenosine kinase involves the elevation of adenosine levels, which then act on adenosine receptors. The activation of these receptors triggers various downstream signaling cascades.

DOT Script for Adenosine Kinase Signaling Pathway:

G cluster_0 Cell Membrane A1_R A₁ Receptor AC Adenylate Cyclase A1_R->AC Inhibits A2A_R A₂A Receptor A2A_R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inflammation_Pain ↓ Inflammation ↓ Pain PKA->Inflammation_Pain Leads to AK_Inhibitor This compound (or derivative) AK Adenosine Kinase AK_Inhibitor->AK Inhibits AMP AMP AK->AMP Adenosine_extra Extracellular Adenosine Adenosine_extra->A1_R Activates Adenosine_extra->A2A_R Activates Adenosine_extra->Inflammation_Pain Mediates Adenosine_intra Intracellular Adenosine Adenosine_intra->AK Phosphorylates

Caption: Adenosine Kinase Inhibition Signaling Pathway.

Pathway Description:

  • AK Inhibition: this compound or its derivatives inhibit adenosine kinase.

  • Increased Adenosine: This inhibition leads to an accumulation of intracellular and subsequently extracellular adenosine.

  • Receptor Activation: Extracellular adenosine binds to and activates its receptors (A₁, A₂A, A₂B, and A₃) on the cell surface.

  • Downstream Signaling:

    • A₁ Receptor: Activation of the A₁ receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

    • A₂A and A₂B Receptors: Activation of A₂A and A₂B receptors stimulates adenylyl cyclase, increasing cAMP levels.

  • Physiological Effect: The net effect of adenosine receptor activation in the context of inflammation and pain is generally inhibitory, leading to reduced inflammation and analgesia.[5][6]

Safety and Handling

Based on available safety data for this compound, the compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated potential in medicinal chemistry, particularly as a scaffold for the development of adenosine kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and biological rationale for its use in research and drug discovery. Further investigation into its specific pharmacological profile and optimization of its structure could lead to the development of novel therapeutics for pain and inflammatory disorders.

References

An In-Depth Technical Guide to 2-(Morpholin-4-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(Morpholin-4-yl)pyridin-3-amine

Synonyms: 3-Amino-2-morpholinopyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(morpholin-4-yl)pyridin-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

The chemical structure of 2-(morpholin-4-yl)pyridin-3-amine consists of a pyridine ring substituted with a morpholino group at the 2-position and an amino group at the 3-position. The morpholino group is attached via its nitrogen atom.

Molecular Formula: C₉H₁₃N₃O

Molecular Weight: 179.22 g/mol

While specific experimental data for 2-(morpholin-4-yl)pyridin-3-amine is not extensively available in the public domain, properties can be predicted based on related structures. For comparison, a closely related isomer, 6-morpholinopyridin-3-amine (CAS No. 52023-68-4), is a known chemical intermediate.[1]

Table 1: Physicochemical Properties of Related Aminopyridine Derivatives

PropertyValue (for 3-Aminopyridine)Value (for 2-Amino-3-methylpyridine)
Molecular FormulaC₅H₆N₂C₆H₈N₂
Molar Mass94.117 g·mol⁻¹108.14 g/mol
Melting Point65 °CNot specified
Boiling Point248 °CNot specified
AppearanceColorless solidWhite to Gray to Brown powder/crystal

Data for 3-Aminopyridine[2] and 2-Amino-3-methylpyridine.[3]

Synthesis and Experimental Protocols

The synthesis of 2-(morpholin-4-yl)pyridin-3-amine can be approached through several synthetic routes common for the preparation of substituted aminopyridines. A plausible synthetic pathway involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-aminopyridine, with morpholine.

General Experimental Protocol for the Synthesis of Morpholinopyridines

A general method for the synthesis of morpholinopyridine derivatives involves the reaction of a chloropyridine with morpholine. For instance, the synthesis of a 3-(pyridine-3-yl)-2-oxazolidinone derivative starts with the reaction of 2-chloro-5-nitropyridine with morpholine at room temperature.[4] A similar approach could be adapted for the synthesis of 2-(morpholin-4-yl)pyridin-3-amine.

Proposed Synthesis Workflow:

G Proposed Synthesis of 2-(Morpholin-4-yl)pyridin-3-amine A 2-Chloro-3-nitropyridine C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D 2-(Morpholin-4-yl)-3-nitropyridine C->D Base, Solvent (e.g., DMF) Heat E Reduction D->E Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., Ethanol) F 2-(Morpholin-4-yl)pyridin-3-amine E->F

Caption: Proposed synthetic pathway for 2-(morpholin-4-yl)pyridin-3-amine.

Detailed Steps:

  • Nucleophilic Aromatic Substitution: 2-Chloro-3-nitropyridine is reacted with morpholine in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholino group, yielding 2-(morpholin-4-yl)-3-nitropyridine.

  • Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

  • Purification: The final product, 2-(morpholin-4-yl)pyridin-3-amine, is isolated and purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Applications

While specific biological data for 2-(morpholin-4-yl)pyridin-3-amine is limited, the morpholine and aminopyridine moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6] Similarly, aminopyridine derivatives are key building blocks in the synthesis of pharmaceuticals.[7]

The structural motif of 2-aminopyridine is found in compounds that have been investigated for their antibacterial activity.[8] Therefore, it is plausible that 2-(morpholin-4-yl)pyridin-3-amine could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Logical Relationship of Structural Moieties to Potential Biological Activity:

G Structural Contributions to Potential Bioactivity cluster_0 Core Structure: 2-(Morpholin-4-yl)pyridin-3-amine A Aminopyridine Moiety C Potential Biological Activities A->C B Morpholine Moiety B->C D Antibacterial C->D E Anti-inflammatory C->E F CNS Activity C->F

Caption: Relationship between structural components and potential biological effects.

Conclusion

2-(Morpholin-4-yl)pyridin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is not widely published, its synthesis can be achieved through established chemical methodologies. The presence of both the aminopyridine and morpholine functional groups suggests that this compound and its derivatives could be of interest for the development of new biologically active molecules. Further research is warranted to fully characterize its properties and explore its potential applications.

References

The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and Synthesis of Novel Morpholine-Pyridine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, often termed "privileged structures," represents a powerful approach to the development of novel therapeutics. Morpholine and pyridine are two such scaffolds, each possessing a unique set of physicochemical and biological properties that have cemented their roles in a multitude of approved drugs. The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance aqueous solubility, metabolic stability, and to act as a crucial hydrogen bond acceptor in interactions with biological targets.[1][2] Conversely, the pyridine ring, an aromatic heterocycle, offers a versatile platform for diverse substitutions and can significantly influence a compound's electronic properties and binding affinity.[3]

The amalgamation of these two moieties into a single molecular entity has given rise to a promising class of compounds, particularly in the realm of kinase inhibition. This is largely due to the morpholine group's ability to form key hydrogen bonds with the hinge region of kinase active sites, a common feature among many kinase inhibitors.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel morpholine-pyridine compounds, with a particular focus on their development as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6]

Discovery and Design Principles

The rationale for designing morpholine-pyridine compounds as kinase inhibitors is rooted in their ability to effectively mimic the binding of the endogenous ATP molecule in the kinase active site. The morpholine moiety is a well-established "hinge-binder," forming a crucial hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of many kinases, including PI3K.[5][7] The pyridine core serves as a rigid scaffold to which the morpholine and other substituents can be attached, allowing for the precise positioning of these groups to maximize interactions with the active site.

Structure-activity relationship (SAR) studies have revealed several key features that govern the potency and selectivity of these compounds. For instance, the nature and position of substituents on both the pyridine and any associated aryl rings can significantly impact inhibitory activity against different PI3K isoforms.[5] This allows for the fine-tuning of the molecule's properties to achieve desired selectivity profiles, which is crucial for minimizing off-target effects and associated toxicities.

Synthesis of Morpholine-Pyridine Compounds

A common and versatile method for the synthesis of the substituted pyridine core is the Guareschi-Thorpe reaction.[4][8] This multicomponent reaction allows for the efficient construction of highly functionalized 2,6-dihydroxypyridine derivatives, which can then be further modified to introduce the morpholine moiety and other desired substituents.

A representative synthetic scheme for a class of morpholine-pyridine based PI3K inhibitors is outlined below. This multi-step synthesis begins with the Guareschi reaction to form the pyridine core, followed by chlorination and subsequent nucleophilic substitution with morpholine.

G cluster_0 Step 1: Guareschi-Thorpe Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A Ethyl Cyanoacetate + 1,3-Dicarbonyl Compound B 2,6-Dihydroxy-3-cyanopyridine Intermediate A->B Ammonium Acetate, Ethanol, Reflux C 2,6-Dichloro-3-cyanopyridine B->C POCl3, Heat E Final Morpholine-Pyridine Compound C->E D Morpholine D->E Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: General synthetic workflow for morpholine-pyridine compounds.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridine Intermediate (via Guareschi-Thorpe Reaction) [8][9]

  • To a solution of an appropriate 1,3-dicarbonyl compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (20 mL), add ammonium acetate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 2,6-dihydroxy-3-cyanopyridine intermediate.

General Procedure for the Synthesis of 4-Aryl-3-cyano-2,6-dichloropyridine

  • To the 2,6-dihydroxy-3-cyanopyridine intermediate (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq).

  • Heat the mixture at reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloropyridine derivative.

General Procedure for the Synthesis of 4-Aryl-3-cyano-6-morpholinopyridin-2-ol

  • Dissolve the 2,6-dichloropyridine derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to afford the final morpholine-pyridine compound.

Biological Evaluation

The primary biological targets for the morpholine-pyridine compounds discussed herein are the Class I PI3K enzymes. The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholine-Pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-pyridine compounds.

PI3K Enzyme Inhibition Assay Protocol

A common method to assess the inhibitory activity of compounds against PI3K is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[5][10] This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[10]

  • 384-well plates

Procedure: [10]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound dilution or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of the PI3K enzyme and lipid substrate in the assay buffer. Add 4 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the in vitro biological activity of representative morpholine-pyridine and related morpholine-pyrimidine compounds against various PI3K isoforms and cancer cell lines.

Table 1: In Vitro PI3K Inhibitory Activity of Representative Morpholine-Containing Compounds

Compound IDScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
9b Pyridine280>1000>1000>1000[5]
10 Pyridine18015025090[5]
17e Pyrimidine30.1 ± 3.2---[7]
17p Pyrimidine45.3 ± 5.6-15.7 ± 2.1-[7]
35 Imidazo[1,2-a]pyridine150---[4]

Data presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. Dashes indicate data not reported.

Table 2: In Vitro Antiproliferative Activity of Representative Morpholine-Containing Compounds

Compound IDScaffoldA2780 (Ovarian) GI50 (µM)U87MG (Glioblastoma) GI50 (µM)MCF7 (Breast) GI50 (µM)DU145 (Prostate) GI50 (µM)Reference
17e Pyrimidine0.58 ± 0.070.65 ± 0.080.49 ± 0.050.71 ± 0.09[7]
17o Pyrimidine0.62 ± 0.070.71 ± 0.090.53 ± 0.060.78 ± 0.10[7]
17p Pyrimidine0.49 ± 0.060.58 ± 0.070.41 ± 0.050.62 ± 0.08[7]
BKM-120 (Reference) -0.69 ± 0.080.78 ± 0.100.58 ± 0.070.85 ± 0.11[7]

Data presented as GI50 values (µM), representing the concentration of the compound required to inhibit 50% of cell growth. A lower value indicates higher potency.

Conclusion and Future Perspectives

The strategic fusion of morpholine and pyridine scaffolds has proven to be a highly effective approach for the design and discovery of potent kinase inhibitors, particularly targeting the PI3K signaling pathway. The synthetic accessibility of these compounds, coupled with their favorable interactions with the kinase active site, underscores their therapeutic potential. The data presented herein demonstrates that subtle structural modifications can lead to significant improvements in both potency and selectivity, offering a clear path for lead optimization.

Future research in this area will likely focus on several key aspects. The development of isoform-selective PI3K inhibitors remains a critical goal to enhance the therapeutic window and minimize mechanism-based toxicities. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical candidates. The exploration of novel synthetic methodologies to further expand the chemical space of morpholine-pyridine derivatives will undoubtedly uncover new compounds with enhanced biological profiles, paving the way for the next generation of targeted cancer therapies.

References

The 2-Morpholino-3-pyridinamine Scaffold: A Privileged Core for Kinase Inhibitors in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholino-3-pyridinamine core is an emerging privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, focusing on its role in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This document outlines the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives based on this core, supported by detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Rise of a Promising Scaffold

The morpholine moiety is a cornerstone in the design of kinase inhibitors, primarily due to the ability of its oxygen atom to form a crucial hydrogen bond with the hinge region of the kinase domain.[1] When coupled with a 2-aminopyridine framework, a versatile and synthetically tractable scaffold is created, allowing for diverse functionalization to achieve desired potency and selectivity. While a broad range of morpholine-containing heterocycles have been explored as kinase inhibitors, the specific this compound core offers a unique vector space for chemical modification, particularly at the 3-amino position, enabling the exploration of interactions with the solvent-front and ribose-binding pockets of various kinases.

The primary focus of drug discovery efforts involving this and related scaffolds has been the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in numerous human cancers, making it a highly attractive target for therapeutic intervention.[2]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which ultimately results in the regulation of cellular processes critical for cell growth and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives on PI3K.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from 2-chloro-3-nitropyridine. This common starting material allows for a nucleophilic aromatic substitution with morpholine, followed by the reduction of the nitro group to the desired 3-amino functionality.

A plausible synthetic route is outlined below:

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate 4-(3-Nitropyridin-2-yl)morpholine Step2 Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Intermediate->Step2 Product 2-(Morpholin-4-yl)pyridin-3-amine Derivatization N-Functionalization (e.g., Acylation, Alkylation, Buchwald-Hartwig amination) Product->Derivatization Step1->Intermediate Step2->Product Derivatives Target Kinase Inhibitors Derivatization->Derivatives Kinase_Assay_Workflow Start Prepare Serial Dilutions of Test Compound AddCompound Add Compound/DMSO to 384-well Plate Start->AddCompound AddKinase Add Kinase/Substrate Mixture AddCompound->AddKinase Incubate1 Incubate (10-15 min) AddKinase->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate (60-120 min) AddATP->Incubate2 StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate2->StopReaction Incubate3 Incubate (40 min) StopReaction->Incubate3 GenerateSignal Generate Luminescence (Kinase Detection Reagent) Incubate3->GenerateSignal Incubate4 Incubate (30 min) GenerateSignal->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Calculate IC50 Read->Analyze

References

Initial Screening of "2-Morpholino-3-pyridinamine" for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed initial screening strategy to elucidate the biological activity of the novel compound "2-Morpholino-3-pyridinamine." Based on the known bioactivities of structurally similar molecules, this guide focuses on evaluating its potential as an anticancer agent, with a particular emphasis on kinase inhibition.

Introduction

The morpholine and pyridine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties. Notably, derivatives of 2-morpholino-pyridine have shown promise as potent inhibitors of various kinases, a class of enzymes frequently dysregulated in cancer. For instance, a derivative of 6-morpholino-pyridin-3-amine has been identified as a potent adenosine kinase inhibitor[1]. Furthermore, extensive research into morpholino-pyrimidine and morpholino-quinazoline derivatives has established their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer cell growth and survival[2][3][4][5][6].

Given this precedent, "this compound" represents a promising candidate for investigation as a potential therapeutic agent. This guide provides a comprehensive framework for its initial biological evaluation, encompassing cytotoxicity screening and targeted kinase activity assays.

Proposed Screening Workflow

An initial screening workflow is proposed to systematically evaluate the biological activity of "this compound." This process begins with an assessment of its general cytotoxicity against a cancer cell line, followed by more specific assays to determine its mechanism of action, should significant activity be observed.

Screening Workflow Figure 1: Proposed Initial Screening Workflow for this compound cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies (if cytotoxic) cluster_2 Phase 3: Data Analysis and Interpretation A Prepare Stock Solution of This compound in DMSO C Perform MTT Assay (72h incubation with varying concentrations) A->C B Select Cancer Cell Line (e.g., HepG2) B->C D Determine IC50 Value C->D E Kinase Inhibition Assays (e.g., PI3K, Adenosine Kinase) D->E IC50 < 30 µM F Apoptosis/Necrosis Assay D->F IC50 < 30 µM G Cell Cycle Analysis D->G IC50 < 30 µM H Wound Healing/Adhesion Assays D->H IC50 < 30 µM I Correlate Cytotoxicity with Mechanism of Action Data E->I F->I G->I H->I J Identify Potential Molecular Targets I->J

Figure 1: Proposed Initial Screening Workflow for this compound

Experimental Protocols

Cell Viability (MTT) Assay

This assay will determine the concentration of "this compound" that inhibits the growth of a selected cancer cell line by 50% (IC50). The human hepatocellular carcinoma cell line, HepG2, is recommended for initial screening based on available data for analogous compounds[7].

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • HepG2 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Kinase Inhibition Assay (Example: PI3Kα)

Given that many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, a PI3Kα inhibition assay is a logical next step if cytotoxicity is observed[2][4][5][6].

Materials:

  • Recombinant human PI3Kα

  • PIP2 (substrate)

  • ATP

  • "this compound"

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of "this compound" in DMSO.

  • Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the PIP2 substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Reference Cytotoxicity Data

The following table summarizes the IC50 values of several 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line, which can serve as a benchmark for the expected potency of "this compound."[7]

CompoundStructureIC50 (µM) against HepG2
3c 2-morpholino-4-(4-chloroanilino)quinoline11.42 ± 0.01
3d 2-morpholino-4-(4-fluoroanilino)quinoline8.50 ± 0.08
3e 2-morpholino-4-(4-methoxyanilino)quinoline12.76 ± 0.07
Sorafenib (Positive Control)5.2 ± 0.07

Potential Signaling Pathway Involvement

Based on the activity of related compounds, "this compound" may potentially modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2].

PI3K_Akt_mTOR_Pathway Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibition

Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway

Conclusion

This technical guide provides a foundational strategy for the initial biological screening of "this compound." The proposed workflow, leveraging established protocols and drawing upon data from structurally related compounds, offers a robust starting point for characterizing its potential as a novel therapeutic agent. The initial focus on cytotoxicity and kinase inhibition is a rational approach given the established activities of the morpholino-pyridine scaffold. Positive results from this initial screening would warrant further, more in-depth investigations into its mechanism of action and preclinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Morpholino-3-pyridinamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-morpholino-3-pyridinamine analogs as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. This document includes detailed synthetic protocols, kinase inhibition assay methodologies, and a summary of relevant quantitative data to guide researchers in the development of novel therapeutic agents.

Introduction

The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The morpholine moiety is a common feature in many kinase inhibitors, often contributing to improved potency and pharmacokinetic properties. The aminopyridine core provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity and selectivity. This class of compounds has shown potential in targeting key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1]

Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PIP3->PTEN P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway.

Synthesis of this compound Analogs

The synthesis of the core this compound scaffold can be achieved through a two-step process starting from 2-chloro-3-nitropyridine. This common intermediate allows for the introduction of the morpholine moiety via nucleophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine. Further diversification can be achieved by modifying the pyridine ring or the amino group.

General Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate 2-Morpholino-3-nitropyridine Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Core This compound Step2->Core Step3 Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) Core->Step3 Analogs Diverse Analogs Step3->Analogs

General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold.

Step 1: Synthesis of 2-Morpholino-3-nitropyridine

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-morpholino-3-nitropyridine.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Morpholino-3-nitropyridine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination for Analog Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed to synthesize analogs by coupling an appropriate aminopyridine with an aryl halide or vice-versa.

  • Materials:

    • Aryl halide (or 2-bromo-3-aminopyridine)

    • Amine (or morpholine)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Schlenk tube or microwave vial

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • In a Schlenk tube or microwave vial under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).

    • Add the base (1.5-2.0 eq) and the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (2-24 hours), or perform the reaction in a microwave reactor for a shorter duration. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Kinase Inhibition Assays

To evaluate the efficacy of the synthesized this compound analogs as kinase inhibitors, in vitro kinase inhibition assays are performed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Step1 Incubate Kinase, Substrate, and Test Compound Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Step3->Step4 End Measure Luminescence and Calculate IC50 Step4->End

Workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Materials:

    • Purified recombinant kinase (e.g., PI3Kα)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Synthesized this compound analogs (test compounds)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer (e.g., kinase assay buffer with DMSO).

    • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Kinase Reaction: Add the kinase and substrate mixture to each well.

    • Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

While specific kinase inhibition data for this compound analogs is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related morpholino-containing compounds against PI3K, a key kinase in the targeted signaling pathway. This data serves as a reference for the potential potency of the this compound scaffold.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
1 Morpholino-pyrimidinePI3Kα150[2]
2 Morpholino-pyrimidinePI3Kα260[2]
3 Morpholino-quinazolinePI3Kα4.2[3]
4 Morpholino-quinazolinePI3Kβ25.3[3]
5 Morpholino-quinazolinePI3Kδ9.8[3]
6 Morpholino-quinazolinePI3Kγ33.1[3]
7 Morpholino-quinazolinemTOR15.6[3]

Note: The IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic routes outlined in these application notes provide a clear path to the synthesis of the core structure and a diverse range of analogs. The provided protocols for kinase inhibition assays offer a robust method for evaluating the biological activity of these compounds. The data on related morpholino-containing inhibitors suggests that this class of compounds can achieve high potency against key cancer-related kinases. Further exploration of the structure-activity relationships of this compound analogs is warranted to identify lead candidates for further drug development.

References

Application Notes and Protocols: The Morpholino-Pyridine/Pyrimidine Scaffold as a Privileged Fragment for PI3K Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel kinase inhibitors. This document provides detailed application notes and protocols on the utility of the 2-morpholino-3-pyridinamine and related morpholino-pyrimidine scaffolds as key fragments in the development of potent and selective PI3K inhibitors. The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6][7][8]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[2][5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[2][5] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[5] Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the regulation of various cellular functions.[1][4]

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Effectors Cellular Processes Cell Growth, Proliferation, Survival Downstream Effectors->Cellular Processes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

The Morpholino-Pyridinamine/Pyrimidine Scaffold in PI3K Inhibition

The morpholine ring is a key structural feature in many potent PI3K inhibitors. Its oxygen atom frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K catalytic domain. The pyridine or pyrimidine core serves as a versatile scaffold for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. While specific data for "this compound" as a standalone fragment is not extensively published, numerous studies have demonstrated the successful application of this core structure in developing highly potent PI3K inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds containing the morpholino-pyridine/pyrimidine scaffold against various PI3K isoforms.

Compound IDScaffoldTargetIC50 (nM)Reference
17f 4-Morpholine-quinazolinePI3Kα4.2[9]
ZSTK474 2,4-dimorpholino-1,3,5-triazinePI3Kα5.0[10]
ZSTK474 2,4-dimorpholino-1,3,5-triazinePI3Kβ20.8[10]
ZSTK474 2,4-dimorpholino-1,3,5-triazinePI3Kγ16.6[10]
ZSTK474 2,4-dimorpholino-1,3,5-triazinePI3Kδ3.9[10]
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα150[6]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Kinase Assay)

This protocol describes a general method for determining the in vitro potency of a test compound against PI3K isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test Compound Test Compound Incubation Incubation Test Compound->Incubation PI3K Enzyme PI3K Enzyme PI3K Enzyme->Incubation PIP2 Substrate PIP2 Substrate PIP2 Substrate->Incubation ATP ATP ATP->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: General workflow for a PI3K kinase inhibition assay.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells.

  • Add the PI3K enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction and detect the amount of product (PIP3) or remaining substrate (ATP) using a suitable detection reagent and protocol (e.g., luminescence-based assay).[11]

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PI3K Pathway Inhibition (Western Blot)

This protocol outlines the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation status of downstream effectors like Akt.[12]

Western_Blot_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for Western Blot analysis of PI3K pathway inhibition.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

The this compound and related morpholino-pyrimidine scaffolds represent a valuable starting point for the design and development of novel PI3K inhibitors. The protocols and data presented in this document provide a framework for researchers to screen and characterize new compounds targeting the PI3K pathway. Further optimization of these fragments can lead to the discovery of potent and selective PI3K inhibitors with therapeutic potential in oncology and other diseases driven by aberrant PI3K signaling.

References

Application Notes and Protocols for High-Throughput Screening of Morpholino-Pyrimidine Libraries Against PI3K/mTOR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The "2-Morpholino-3-pyridinamine" scaffold represents a class of heterocyclic compounds with potential applications in kinase inhibitor discovery. Due to the limited publicly available data on this specific molecule, this document provides a detailed application and protocol guide for a closely related and well-characterized class of compounds: morpholino-pyrimidine derivatives targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, making this a relevant and instructive example for researchers interested in screening libraries of similar compounds.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a key strategy for identifying novel inhibitors of this pathway. This document outlines the necessary protocols for a primary biochemical HTS assay, a secondary cell-based assay for confirmation, and a Western blot for validating the mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt TSC TSC1/TSC2 Akt->TSC P (inhibits) Rheb Rheb-GTP TSC->Rheb inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel morpholino-pyrimidine based PI3K/mTOR inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow Library Morpholino-Pyrimidine Library Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Library->Primary_Screen Hit_ID Hit Identification (Potency & Efficacy) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary Assay: Cell-Based p-Akt Assay Dose_Response->Secondary_Assay Confirmation Hit Confirmation Secondary_Assay->Confirmation MOA Mechanism of Action: Western Blot for p-Akt & p-S6K Confirmation->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

High-throughput screening workflow for PI3K/mTOR inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative morpholino-pyrimidine and related heterocyclic compounds against PI3K isoforms and mTOR. This data is compiled from publicly available literature and serves as a reference for expected potencies.

Compound IDScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
PI-103 Pyridofuropyrimidine2088178320[3]
Compound 17f 4-Morpholine-quinazoline4.2NDNDNDND[4]
ZSTK474 Morpholino-triazine5.0903.925ND[5]
Compound 6s Morpholino-triazine derivative107~1500137~3900ND[5][6]
ND: Not Determined

Experimental Protocols

Primary High-Throughput Screen: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of PI3Kα. This assay is readily adaptable for other PI3K isoforms and mTOR.[7][8][9]

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Terbium-labeled anti-phospho-PIP3 antibody

  • GFP-tagged pleckstrin homology (PH) domain (binds PIP3)

  • Test compounds (from morpholino-pyrimidine library) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate using an acoustic dispenser. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution containing PI3Kα and PIP2 in kinase buffer.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

  • ATP Addition: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection solution containing the terbium-labeled anti-phospho-PIP3 antibody and the GFP-tagged PH domain.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium) after excitation at 340 nm. The TR-FRET ratio (520/495) is proportional to the amount of phosphorylated product.

Secondary Assay: Cell-Based p-Akt (Ser473) Assay

This assay confirms the activity of hit compounds in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., PC3, MCF7)

  • Cell culture medium and supplements

  • Hit compounds from the primary screen

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay kits for p-Akt (Ser473) (e.g., AlphaLISA, HTRF)

  • 96- or 384-well white microplates

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 1-2 hours.

  • Cell Lysis: Aspirate the media and lyse the cells by adding ice-cold lysis buffer.

  • Assay: Perform the p-Akt (Ser473) assay according to the manufacturer's protocol. This typically involves adding acceptor beads and a biotinylated antibody, followed by donor beads.

  • Incubation and Reading: Incubate the plate as required by the assay kit and read on a compatible plate reader.

Mechanism of Action: Western Blot for p-Akt and p-S6K

Western blotting is used to validate the on-target effects of the inhibitors by observing the dose-dependent decrease in the phosphorylation of Akt and the downstream mTORC1 substrate, S6K.[10][11]

Materials:

  • Cell line and culture reagents

  • Hit compounds

  • Lysis buffer with inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the inhibitor for 2 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols and data presented here provide a comprehensive guide for the high-throughput screening and characterization of morpholino-pyrimidine and related libraries as potential PI3K/mTOR inhibitors. By following this workflow, researchers can effectively identify and validate novel compounds that modulate this critical cancer signaling pathway. The provided example data and signaling pathway diagrams offer a solid foundation for initiating such drug discovery projects.

References

Application Notes and Protocols for Cell-Based Assays of 2-Morpholino-3-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Morpholino-3-pyridinamine and related morpholino-containing heterocyclic compounds are a class of molecules with significant interest in oncological research. The morpholine moiety is a common feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of modern drug discovery.

These application notes provide a comprehensive guide for researchers to evaluate the cellular effects of novel this compound derivatives. The protocols detailed below are designed to assess the anti-proliferative and pro-apoptotic activity of these compounds and to investigate their mechanism of action, with a focus on the PI3K/Akt/mTOR pathway.

Data Presentation: Efficacy of Morpholino-Containing Kinase Inhibitors

The following tables summarize representative quantitative data for morpholino-containing compounds, demonstrating their potential as inhibitors of the PI3K/Akt/mTOR pathway and as cytotoxic agents against various cancer cell lines. This data serves as a benchmark for the expected potency of novel this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Morpholino-Containing Compounds

Compound IDTarget KinaseIC50 (nM)Reference
Compound 17f (a 4-morpholine-quinazoline derivative)PI3Kα4.2[2]
PI3Kβ-[2]
PI3Kγ-[2]
PI3Kδ-[2]
mTOR-[2]
ZSTK474 analog 2b PI3Kα2.9[3]
PI3Kβ21[3]
PI3Kγ20.8[3]
PI3Kδ3.9[3]
Compound 14c (an 8-morpholinoimidazo[1,2-a]pyrazine derivative)PI3Kα1250[1]
Compound 18b (a morpholino pyrimidine derivative)PI3Kα0.46[1]
mTOR12[1]

Table 2: Anti-proliferative Activity of Representative Morpholino-Containing Compounds in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
3c (a 2-morpholino-4-anilinoquinoline derivative)HepG2Liver Cancer11.42[4]
3d (a 2-morpholino-4-anilinoquinoline derivative)HepG2Liver Cancer8.50[4]
3e (a 2-morpholino-4-anilinoquinoline derivative)HepG2Liver Cancer12.76[4]
Compound 18b PC-3Prostate Cancer-[1]
HCT-116Colorectal Cancer-[1]
A549Lung Cancer-[1]
MDA-MB-231Breast Cancer-[1]
Compound 35 (an Imidazo[1,2-a]pyridine derivative)T47DBreast Cancer7.9[5]
MCF-7Breast Cancer9.4[5]

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects Compound This compound Derivative Compound->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., 96-well or 6-well plates) Compound_Treatment Treatment with This compound Derivatives (Dose-Response) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Compound_Treatment->Cell_Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Compound_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle Western_Blot Western Blot Analysis (p-Akt, p-S6K, etc.) Compound_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Protein_Quant Protein Expression/ Phosphorylation Quantification Western_Blot->Protein_Quant

Caption: General experimental workflow for evaluating this compound derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both floating and adherent cells to ensure all apoptotic cells are included.

    • For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing:

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash cells once with PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at 4°C.[2]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[2]

  • Analysis:

    • Analyze the samples by flow cytometry.

    • Generate a histogram of fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. By using antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-S6K), the activation status of the PI3K/Akt pathway can be assessed following treatment with the this compound derivatives.[5][6]

Materials:

  • Treated and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols: "In Vitro" Evaluation of "2-Morpholino-3-pyridinamine" Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Morpholino-3-pyridinamine" is a synthetic small molecule belonging to the class of heterocyclic amines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a morpholine ring is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This document outlines detailed protocols for the "in vitro" evaluation of the anticancer activity of "this compound," focusing on its potential mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. The provided methodologies will guide researchers in assessing its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression in cancer cell lines.

Postulated Mechanism of Action

Based on the common activity of morpholine-containing compounds, it is hypothesized that "this compound" may exert its anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling cascade.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest, thereby preventing tumor progression.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound
Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer8.5 ± 1.2
PC-3Prostate Cancer12.3 ± 2.1
A549Lung Cancer15.8 ± 2.5
HCT116Colon Cancer10.2 ± 1.8
U87-MGGlioblastoma7.9 ± 1.1
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
Compound515.4 ± 2.28.9 ± 1.524.3 ± 3.7
Compound1028.7 ± 3.115.2 ± 2.443.9 ± 5.5
Compound2035.1 ± 4.025.8 ± 3.360.9 ± 7.3
Table 3: Cell Cycle Distribution in MCF-7 Cells (48h Treatment)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.2 ± 3.528.9 ± 2.815.9 ± 2.1
Compound568.4 ± 4.120.1 ± 2.511.5 ± 1.9
Compound1075.1 ± 4.815.3 ± 2.29.6 ± 1.5
Compound2082.3 ± 5.29.8 ± 1.87.9 ± 1.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of "this compound" that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "this compound" in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Serial Dilutions of This compound Incubate_24h_1->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Start Start Seed_and_Treat Seed Cells and Treat with Compound (48h) Start->Seed_and_Treat Harvest_Cells Harvest and Wash Cells (PBS) Seed_and_Treat->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Store_Cells Store at -20°C (>= 2 hours) Fix_Cells->Store_Cells Wash_and_Resuspend Wash and Resuspend in PI/RNase A Solution Store_Cells->Wash_and_Resuspend Incubate_30min Incubate 30 min (Dark) Wash_and_Resuspend->Incubate_30min Analyze_FCM Analyze by Flow Cytometry Incubate_30min->Analyze_FCM Determine_Phases Determine Cell Cycle Phase Distribution Analyze_FCM->Determine_Phases End End Determine_Phases->End

References

Application Notes and Protocols: X-ray Crystallography of Kinase Complexes with a 2-Morpholino-3-pyridinamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the X-ray crystallography of kinase complexes, focusing on inhibitors sharing the morpholino-pyrimidine scaffold, a close analog of "2-Morpholino-3-pyridinamine". The primary target for this class of inhibitors is the Phosphoinositide 3-kinase (PI3K) family, key enzymes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Understanding the structural basis of inhibitor binding is crucial for the rational design of more potent and selective therapeutics.

The protocols and data presented herein are based on the publicly available crystal structure of the murine PI3Kδ (p110δ) in complex with ZSTK474 (PDB ID: 2WXL), a pan-PI3K inhibitor containing a morpholino-triazine core.[4][5][6] ZSTK474 serves as an excellent proxy for understanding the crystallographic approaches for inhibitors with a morpholino-heterocycle core.

Data Presentation

Table 1: Kinase-Inhibitor Binding Affinity Data for ZSTK474
Kinase IsoformIC50 (nM)Ki (nM)Assay Method
PI3Kα166.7Homogenous Time-Resolved Fluorescence (HTRF)
PI3Kβ4410.4Homogenous Time-Resolved Fluorescence (HTRF)
PI3Kδ4.61.8Homogenous Time-Resolved Fluorescence (HTRF)
PI3Kγ4911.7Homogenous Time-Resolved Fluorescence (HTRF)
mTOR>10,000-Kinase Activity ELISA
(Data sourced from Yaguchi et al., 2007)[7][8]
Table 2: Crystallographic Data and Refinement Statistics for PI3Kδ in complex with ZSTK474
ParameterValue
PDB ID2WXL
Resolution (Å)1.99
Space GroupP6₅
Unit Cell Dimensions (Å)a=b=95.9, c=80.0
R-work0.214
R-free0.254
RMSD Bond Lengths (Å)0.012
RMSD Bond Angles (°)1.3
(Data sourced from the Protein Data Bank, PDB ID: 2WXL)[5]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3][9][10] Dysregulation of this pathway is a hallmark of many cancers. Inhibitors targeting PI3K, such as those with the morpholino-pyrimidine scaffold, block the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling through Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Analog (e.g., ZSTK474) Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Protein Expression and Purification of Murine p110δ
  • Construct: The catalytic subunit of murine p110δ (residues 121-1044) is cloned into a baculovirus transfer vector for expression in insect cells.

  • Expression System: Sf9 insect cells are used for the expression of the recombinant protein. Cells are infected with the p110δ-containing baculovirus and harvested after a suitable incubation period.

  • Lysis: Cell pellets are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors) and lysed by sonication or microfluidization.

  • Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (if a His-tag is used). The column is washed extensively, and the protein is eluted with an imidazole gradient.

  • Further Purification: The eluted protein is further purified by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography (e.g., Superdex 200) to ensure homogeneity. The final buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Quality Control: Protein purity and homogeneity are assessed by SDS-PAGE and dynamic light scattering (DLS). The protein concentration is determined by UV-Vis spectroscopy.

Crystallization of the p110δ-ZSTK474 Complex
  • Complex Formation: The purified p110δ is incubated with a 2 to 5-fold molar excess of ZSTK474 (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice prior to setting up crystallization trials. The final protein concentration for crystallization is typically in the range of 5-10 mg/mL.

  • Crystallization Method: The hanging-drop vapor diffusion method is commonly used. 2 µL of the protein-inhibitor complex is mixed with 2 µL of the reservoir solution on a siliconized cover slip.

  • Crystallization Conditions: Crystals of the p110δ-ZSTK474 complex have been grown at 20°C using a reservoir solution containing 0.1 M MES pH 6.5, 20% PEG 3350, and 0.2 M ammonium sulfate.

  • Crystal Growth: Crystals typically appear within a few days to a week and grow to a suitable size for X-ray diffraction.

X-ray Data Collection and Structure Determination
  • Cryo-protection: Before data collection, crystals are typically transferred to a cryo-protectant solution (e.g., the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) and flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Data Processing: The collected diffraction images are processed using software such as HKL2000 or XDS to integrate the intensities and scale the data.

  • Structure Solution: The structure is solved by molecular replacement using a previously determined structure of a homologous kinase as a search model.

  • Refinement: The initial model is refined using software like REFMAC5 or PHENIX. Manual model building and correction are performed using programs like Coot. Water molecules and the inhibitor are built into the electron density maps during refinement.

  • Validation: The final refined structure is validated using tools like MolProbity to check for geometric and stereochemical quality.

Experimental Workflow

Xray_Crystallography_Workflow Cloning Gene Cloning & Vector Preparation Expression Protein Expression (e.g., Insect Cells) Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Complex Kinase-Inhibitor Complex Formation Purification->Complex Crystallization Crystallization (Vapor Diffusion) Complex->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solution Structure Solution (Molecular Replacement) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

X-ray Crystallography Experimental Workflow.

References

Application Notes and Protocols: 2-Morpholino-3-pyridinamine Derivatives for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-morpholino-3-pyridinamine have emerged as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][3] While promising, the clinical application of such inhibitors can be limited by off-target toxicity and suboptimal accumulation at the tumor site.

Data Presentation

The following tables present representative quantitative data for a hypothetical folate-targeted nanoparticle system encapsulating a this compound derivative (designated "MPD-001"). This data is illustrative and serves as a benchmark for the expected outcomes of the described experimental protocols.

Table 1: Physicochemical Properties of MPD-001 Loaded Nanoparticles

ParameterNon-Targeted Nanoparticles (NP-MPD-001)Folate-Targeted Nanoparticles (Fol-NP-MPD-001)
Particle Size (nm) 185.6 ± 5.2178.47 ± 3.26[7]
Polydispersity Index (PDI) 0.125 ± 0.0150.119 ± 0.008[7]
Zeta Potential (mV) -15.8 ± 1.9-23.4 ± 0.35[7]
Drug Loading (%) 25.4 ± 2.127.7 ± 1.0[8]
Encapsulation Efficiency (%) 85.2 ± 3.578.93 ± 1.05[7]

Table 2: In Vitro Cytotoxicity (IC50) in Folate Receptor-Positive (FR+) Cancer Cells

FormulationIC50 in FR+ Cancer Cells (µg/mL)
Free MPD-001 8.5
NP-MPD-001 4.5[9]
Fol-NP-MPD-001 1.25[9]

Table 3: In Vivo Tumor Growth Inhibition in a Subcutaneous Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1550 ± 150-
Free MPD-001 980 ± 12036.8
NP-MPD-001 750 ± 11051.6
Fol-NP-MPD-001 250 ± 8083.9

Signaling Pathway and Drug Delivery Logic

The therapeutic rationale for this targeted system is twofold: the targeted delivery of the nanoparticle to cancer cells via the folate receptor, and the subsequent inhibition of the PI3K/Akt/mTOR pathway by the released this compound derivative.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MPD This compound Derivative (MPD-001) MPD->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by the this compound derivative.

Targeted_Delivery start Inject Fol-NP-MPD-001 into bloodstream circulation Systemic Circulation start->circulation tumor_site Accumulation at Tumor Site (EPR Effect) circulation->tumor_site binding Binding to Folate Receptor on Cancer Cell tumor_site->binding internalization Receptor-Mediated Endocytosis binding->internalization release Drug Release from Nanoparticle internalization->release action MPD-001 inhibits PI3K Pathway release->action end Apoptosis & Tumor Growth Inhibition action->end

Caption: Logical workflow of the folate-targeted drug delivery system.

Experimental Protocols

Preparation of Folate-Targeted MPD-001 Nanoparticles (Fol-NP-MPD-001)

This protocol describes the preparation of folate-conjugated poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with MPD-001 using an oil-in-water emulsion solvent evaporation method.

Materials:

  • PLGA (50:50)

  • This compound derivative (MPD-001)

  • Folate-conjugated polyethylene glycol (Folate-PEG)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 50 mg of PLGA and 10 mg of MPD-001 in 2 mL of DCM to form the oil phase.

  • In a separate vial, dissolve 5 mg of Folate-PEG in the oil phase. For non-targeted nanoparticles, omit this step.

  • Prepare a 2% (w/v) PVA solution in deionized water (aqueous phase).

  • Add the oil phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.

  • Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the cytotoxicity of the nanoparticle formulations against folate receptor-positive cancer cells.

Materials:

  • Folate receptor-positive cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of free MPD-001, NP-MPD-001, and Fol-NP-MPD-001 in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug/nanoparticle dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Cellular Uptake Study by Flow Cytometry

This protocol quantifies the uptake of fluorescently labeled nanoparticles by cancer cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., using a fluorescent dye like Coumarin-6)

  • Folate receptor-positive cancer cell line

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Prepare fluorescently labeled non-targeted and folate-targeted nanoparticles.

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a fixed concentration for 4 hours.

  • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using Trypsin-EDTA and resuspend them in 500 µL of PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[11][12]

In Vivo Antitumor Efficacy Study

This protocol evaluates the antitumor efficacy of the nanoparticle formulations in a subcutaneous tumor xenograft model in mice.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Folate receptor-positive cancer cell line

  • Matrigel

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[13][14]

  • Allow the tumors to grow to a volume of approximately 100-150 mm³.[14]

  • Randomize the mice into treatment groups (e.g., Vehicle control, Free MPD-001, NP-MPD-001, Fol-NP-MPD-001).

  • Administer the treatments intravenously every three days for a total of five injections.

  • Measure the tumor volume using calipers every two days. Tumor volume is calculated using the formula: (Length x Width²)/2.[14]

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow Visualization

experimental_workflow cluster_prep 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Efficacy prep Prepare NP-MPD-001 and Fol-NP-MPD-001 char Characterize Size, PDI, Zeta Potential, Drug Loading prep->char uptake Cellular Uptake Study (Flow Cytometry) cyto Cytotoxicity Assay (MTT Assay) tumor_model Establish Subcutaneous Tumor Xenograft Model cyto->tumor_model treatment Administer Formulations to Mice tumor_model->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring

Caption: Overall experimental workflow for the development and evaluation of the targeted drug delivery system.

References

Application Note: Synthesis of Trisubstituted Morpholinopyrimidines as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Trisubstituted pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Notably, morpholinopyrimidine derivatives have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3][4] The development of selective PI3K inhibitors is, therefore, a promising therapeutic strategy.

This document provides a detailed protocol for the synthesis of trisubstituted morpholinopyrimidines, adapted from the work of Wright et al. (2018).[1] The synthetic strategy involves a sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction to build the trisubstituted pyrimidine core. This protocol is intended for researchers in drug discovery and medicinal chemistry.

Synthetic Scheme

The overall synthetic strategy begins with 2,4,6-trichloropyrimidine and proceeds through a di-substituted intermediate to the final trisubstituted product. The sequential addition of nucleophiles allows for controlled regioselectivity.

Synthesis_Scheme start 2,4,6-Trichloropyrimidine intermediate1 4-(2,6-Dichloropyrimidin-4-yl)morpholine start->intermediate1 Morpholine, Et3N, THF, 0 °C to RT intermediate2 6-Chloro-2-(6-amino-1-hexanol)-4-morpholinopyrimidine intermediate1->intermediate2 6-amino-1-hexanol, Et3N, THF, reflux final_product Trisubstituted Morpholinopyrimidine (e.g., Compound 14) intermediate2->final_product 2-Aminopyrimidine-5-boronic acid pinacol ester, Pd(PPh3)4, Na2CO3, DME, 80 °C

Caption: General synthetic scheme for trisubstituted morpholinopyrimidines.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a representative trisubstituted morpholinopyrimidine.

Materials and Reagents
  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • 6-amino-1-hexanol

  • 2-Aminopyrimidine-5-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium Carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Protocol 1: Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine
  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of morpholine (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of 6-Chloro-2-(6-amino-1-hexanol)-4-morpholinopyrimidine
  • To a solution of 4-(2,6-dichloropyrimidin-4-yl)morpholine (1.0 eq) in anhydrous THF, add 6-amino-1-hexanol (1.2 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Synthesis of the Trisubstituted Morpholinopyrimidine (Suzuki Coupling)
  • In a reaction vessel, combine 6-chloro-2-(6-amino-1-hexanol)-4-morpholinopyrimidine (1.0 eq), 2-aminopyrimidine-5-boronic acid pinacol ester (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of DME and water (3:1).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis.

CompoundMolecular FormulaStarting Material (eq)Reagents (eq)SolventYield (%)
4-(2,6-Dichloropyrimidin-4-yl)morpholineC8H9Cl2N3O1.0Morpholine (1.0), Et3N (1.1)THF79
6-Chloro-2-(6-amino-1-hexanol)-4-morpholinopyrimidineC14H23ClN4O21.06-amino-1-hexanol (1.2), Et3N (1.5)THF65
Trisubstituted Morpholinopyrimidine (Final Product)C22H31N7O21.02-Aminopyrimidine-5-boronic acid pinacol ester (1.5), Pd(PPh3)4 (0.1)DME/H2O70

Table 1: Summary of Reaction Conditions and Yields.

Compound1H NMR (CDCl3, δ ppm)HRMS (m/z) [M+H]+
4-(2,6-Dichloropyrimidin-4-yl)morpholine6.40 (s, 1H), 3.82–3.70 (m, 4H), 3.65 (m, 4H)234.0196
6-Chloro-2-(6-amino-1-hexanol)-4-morpholinopyrimidine6.83 (s, 1H), 5.43 (s, 2H), 3.88 (m, 4H), 3.78 (m, 4H), 3.55 (t, 2H), 3.40 (q, 2H), 1.65-1.50 (m, 4H), 1.45-1.30 (m, 4H)315.1586
Trisubstituted Morpholinopyrimidine (Final Product)8.91 (s, 2H), 6.83 (s, 1H), 5.43 (s, 2H), 3.88 (m, 4H), 3.78 (m, 4H), 3.60 (t, 2H), 3.45 (q, 2H), 1.70-1.55 (m, 4H), 1.50-1.35 (m, 4H)426.2612

Table 2: Characterization Data for Synthesized Compounds.

Experimental Workflow and Visualizations

A typical workflow for the discovery of kinase inhibitors involves synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Kinase_Assay In vitro Kinase Assay (PI3K) NMR->Kinase_Assay MS->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Western Blot for p-AKT) Kinase_Assay->Cell_Assay

Caption: General experimental workflow for inhibitor development.

PI3K/AKT Signaling Pathway

The synthesized trisubstituted morpholinopyrimidines are designed to inhibit PI3K, a key enzyme in the PI3K/AKT signaling pathway. Inhibition of PI3K prevents the phosphorylation of AKT, thereby blocking downstream signaling that promotes cell survival and proliferation.[5][6][7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment pAKT p-AKT (Active) PDK1->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Trisubstituted Morpholinopyrimidine Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholino-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Morpholino-3-pyridinamine, a key intermediate for researchers in drug development and medicinal chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Step 1: Synthesis of 4-(3-nitropyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution

Issue 1: Low or No Yield of 4-(3-nitropyridin-2-yl)morpholine

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature. The electron-withdrawing nitro group activates the chlorine for substitution, but elevated temperatures may be necessary for a reasonable reaction rate.[1]
Poor Quality of Starting Materials - 2-Chloro-3-nitropyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. - Morpholine: Use freshly distilled morpholine to remove any water or degradation products.
Suboptimal Solvent - Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction.[2]
Presence of Water - Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the starting materials and reduce the yield.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Reaction with Solvent - In some cases, the solvent (e.g., DMF) can participate in side reactions at high temperatures. If this is suspected, consider using an alternative polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).
Decomposition of Starting Material - Avoid excessively high temperatures, which can lead to the decomposition of the nitro-substituted pyridine ring.
Step 2: Reduction of 4-(3-nitropyridin-2-yl)morpholine to this compound

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reduction - Reducing Agent: Ensure a sufficient molar excess of the reducing agent (e.g., SnCl2·2H2O or Fe powder) is used. - Reaction Time/Temperature: Increase the reaction time or temperature as needed, monitoring by TLC.
Catalyst Deactivation (for catalytic hydrogenation) - If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and active. Certain functional groups can poison the catalyst.
Product Loss During Workup - The product, an aminopyridine, is basic and may have some water solubility. Ensure the aqueous layer is thoroughly extracted during workup. Adjusting the pH to be more basic can help improve extraction into an organic solvent.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Incomplete Reduction - The starting nitro compound may remain. Optimize the reduction conditions as described above.
Over-reduction - In some cases, other functional groups can be reduced. Choose a chemoselective reducing agent. For example, SnCl₂ is generally selective for nitro groups.[3]
Formation of Azoxy or Azo Compounds - This can occur with certain reducing agents. Using a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl) typically minimizes the formation of these byproducts.
Residual Metal Salts - If using a metal-based reducing agent, ensure the product is thoroughly purified to remove any residual metal salts. This can often be achieved by careful aqueous workup and recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective method is a two-step synthesis starting from 2-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution with morpholine to yield 4-(3-nitropyridin-2-yl)morpholine. The second step is the reduction of the nitro group to an amine, yielding the final product.[4]

Q2: What are the optimal conditions for the reaction of 2-chloro-3-nitropyridine with morpholine?

A2: While specific conditions can vary, a general starting point is to react 2-chloro-3-nitropyridine with a slight excess of morpholine in a polar aprotic solvent like DMF or DMSO at an elevated temperature (e.g., 80-120 °C). The reaction progress should be monitored by TLC.

Q3: Which reducing agent is best for converting the nitro group to an amine in the second step?

A3: Several reducing agents can be effective. Stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a common choice for the reduction of aromatic nitro groups.[3] Other options include iron powder in acetic acid or catalytic hydrogenation with a palladium on carbon catalyst. The choice of reagent may depend on the scale of the reaction and the desired purity of the final product.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexanes is often a good starting point.

Q5: I am seeing a byproduct that is not the starting material or the desired product in the reduction step. What could it be?

A5: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Additionally, under certain conditions, dimerization can occur, leading to azoxy or azo compounds. Optimizing the amount of reducing agent and reaction conditions can help minimize these byproducts.

Experimental Protocols

Step 1: Synthesis of 4-(3-nitropyridin-2-yl)morpholine
  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in DMF, add morpholine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve 4-(3-nitropyridin-2-yl)morpholine (1 equivalent) in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Solvent Advantages Disadvantages
SnCl₂·2H₂O Ethanol, Ethyl AcetateGood chemoselectivity, mild conditions.Requires removal of tin salts during workup.
Fe / Acetic Acid Acetic Acid, EthanolInexpensive, effective.Can require strongly acidic conditions, iron salt removal.
H₂ / Pd-C Methanol, EthanolClean reaction, high yield.Catalyst can be expensive, requires specialized equipment (hydrogenator).

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 2-Chloro-3-nitropyridine + Morpholine in DMF react1 Heat to 100°C start1->react1 workup1 Aqueous Workup & Filtration react1->workup1 product1 4-(3-nitropyridin-2-yl)morpholine workup1->product1 start2 4-(3-nitropyridin-2-yl)morpholine + SnCl2 in Ethanol product1->start2 Intermediate react2 Reflux start2->react2 workup2 Neutralization & Extraction react2->workup2 purification Column Chromatography workup2->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn poor_reagents Poor Reagent Quality start->poor_reagents suboptimal_cond Suboptimal Conditions start->suboptimal_cond workup_loss Workup Losses start->workup_loss extend_time Increase Time/Temp incomplete_rxn->extend_time purify_reagents Purify/Check Reagents poor_reagents->purify_reagents change_solvent Optimize Solvent/Reagent suboptimal_cond->change_solvent optimize_workup Optimize Extraction/pH workup_loss->optimize_workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2-Morpholino-3-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "2-Morpholino-3-pyridinamine" derivatives.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in Column Chromatography

Q: My "this compound" derivative is showing significant peak tailing and co-elutes with impurities during silica gel column chromatography. How can I improve the separation?

A: Peak tailing and poor resolution are common issues when purifying basic compounds like this compound derivatives on acidic silica gel. The basic nitrogen atoms on both the pyridine and morpholine rings can strongly interact with the acidic silanol groups on the silica surface, leading to the observed problems.

Here is a systematic approach to troubleshoot this issue:

1. Assess Compound Stability: Before extensive optimization, it is crucial to determine if your compound is stable on silica gel. A simple 2D TLC experiment can provide this information.

Experimental Protocol: 2D Thin-Layer Chromatography (TLC)

  • Spot a concentrated solution of your crude product on the bottom-left corner of a square TLC plate.

  • Develop the plate using a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

Interpretation:

  • Spots on the diagonal: Your compound is stable on silica gel.

  • Spots off the diagonal: Your compound is degrading on silica gel, and an alternative purification method should be considered.[1]

2. Modify the Mobile Phase: If your compound is stable, optimizing the mobile phase can significantly improve separation.

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase can help to saturate the acidic silanol groups on the silica, reducing their interaction with your basic compound. A typical starting concentration is 0.1-1% (v/v) of the modifier.

  • Use of Alcohol as a Polar Co-solvent: In non-polar solvent systems (e.g., Hexane/Ethyl Acetate), adding a small amount of methanol or isopropanol can help to disrupt the strong interactions between your compound and the silica gel.

3. Switch the Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.

  • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Deactivated Silica Gel: Commercially available end-capped or deactivated silica gels have fewer free silanol groups and can reduce peak tailing.

  • Reverse-Phase Chromatography (C18): For polar derivatives, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can provide excellent separation.

Issue 2: Low Recovery of the Purified Compound

Q: I am experiencing low recovery of my "this compound" derivative after column chromatography. What are the potential causes and solutions?

A: Low recovery is often due to irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: If you suspect your compound is sticking to the column, try flushing the column with a very polar or acidic solvent system (e.g., methanol with 1% acetic acid) after your initial elution to see if the compound can be recovered.

  • Re-evaluate Compound Stability: As mentioned in Issue 1, confirm the stability of your compound on the chosen stationary phase using 2D TLC.[1]

  • Minimize Contact Time: A faster elution (higher flow rate) can sometimes reduce the time the compound spends on the column and minimize degradation or irreversible binding. However, this may come at the cost of resolution.

  • Consider Non-Chromatographic Methods: If chromatographic methods consistently result in low recovery, alternative purification techniques should be explored.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: The basic nature of the "this compound" core allows for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic compound will move into the aqueous layer as a salt.

  • Wash the aqueous layer with an organic solvent to remove neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 9.

  • Extract the now basic aqueous layer with an organic solvent. Your purified compound will move back into the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of "this compound" derivatives?

A1: The impurity profile will depend on the specific synthetic route. However, some common impurities could include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Over-reaction or Side-reaction Products: Depending on the reagents and reaction conditions, side reactions such as di-substitution or reaction at other positions on the pyridine ring can occur.

  • Solvent Adducts: Solvents used in the reaction or work-up can sometimes form adducts with the product. For instance, when using dimethylformamide (DMF) at high temperatures, pyrolysis can lead to the formation of dimethylamine-related impurities.[2]

  • Decomposition Products: As discussed, the product may degrade under certain conditions (e.g., on acidic silica gel).

Q2: What is a good starting point for developing a recrystallization protocol for my solid "this compound" derivative?

A2: A systematic approach to solvent screening is recommended.

  • Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and upon heating.

  • Ideal Solvent Characteristics: An ideal single-solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. In this case, dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: Can I use reverse-phase HPLC for the final purification of my compound? What are the recommended conditions?

A3: Yes, reverse-phase HPLC is an excellent method for the final purification of polar "this compound" derivatives, especially for achieving high purity.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of Mobile Phase B and gradually increase. A typical gradient might be 5-95% B over 20-30 minutes.
Detection UV, at a wavelength where your compound has strong absorbance.

Note: The addition of an acid like formic acid helps to protonate the basic nitrogens, leading to sharper peaks and better peak shapes.

Data Presentation

Table 1: Comparison of Purification Techniques for "this compound" Derivatives

Purification MethodProsConsBest For
Silica Gel Chromatography High throughput, widely applicable.Peak tailing, low recovery for basic compounds, potential for degradation.Less polar derivatives, initial crude purification.
Alumina Chromatography Less acidic than silica, better for basic compounds.Can be less efficient than silica, activity can vary.Basic compounds that show poor performance on silica.
Reverse-Phase HPLC High resolution, excellent for achieving high purity.Lower capacity, requires more specialized equipment.Final purification of polar derivatives, separation of closely related impurities.
Recrystallization Can provide very high purity, scalable.Only applicable to solids, can have lower yields.Solid compounds that are thermally stable.
Acid-Base Extraction Simple, scalable, good for removing neutral impurities.May not remove basic or acidic impurities effectively.Initial purification to remove non-basic impurities.

Visualizations

Purification_Workflow cluster_0 Initial Purification Strategy cluster_1 Purification Options cluster_2 Troubleshooting & Final Polish cluster_3 Outcome Crude_Product Crude Product TLC_Analysis TLC Analysis (Solvent Screening & Stability Check) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Good Rf & Stable Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid & Suitable Solvent Acid_Base_Extraction Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Liquid or to remove neutral impurities Poor_Separation Poor Separation/ Peak Tailing Column_Chromatography->Poor_Separation Low_Recovery Low Recovery Column_Chromatography->Low_Recovery Final_Purity_Check Purity Check (HPLC/NMR) Recrystallization->Final_Purity_Check Acid_Base_Extraction->Final_Purity_Check RP_HPLC Reverse-Phase HPLC Poor_Separation->RP_HPLC Optimize or Switch Low_Recovery->RP_HPLC Optimize or Switch Pure_Product Pure Product Final_Purity_Check->Pure_Product >95% Purity RP_HPLC->Final_Purity_Check

Caption: A workflow for the purification of "this compound" derivatives.

Acid_Base_Extraction_Diagram cluster_0 Step 1: Acidification cluster_1 Step 2: Separation of Layers cluster_2 Step 3: Basification cluster_3 Step 4: Final Extraction cluster_4 Step 5: Isolation cluster_5 Outcome Start Crude Product in Organic Solvent Add_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Organic_Layer_1 Organic Layer: Neutral Impurities Add_Acid->Organic_Layer_1 Separate Aqueous_Layer_1 Aqueous Layer: Protonated Product Add_Acid->Aqueous_Layer_1 Separate Add_Base Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer Aqueous_Layer_1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Organic_Layer_2 Organic Layer: Purified Product Extract_Organic->Organic_Layer_2 Separate Aqueous_Layer_2 Aqueous Layer: Salts Extract_Organic->Aqueous_Layer_2 Separate Isolate Dry and Evaporate Organic Layer Organic_Layer_2->Isolate Pure_Product Pure Product Isolate->Pure_Product

Caption: A diagram illustrating the acid-base extraction workflow for purification.

References

Overcoming solubility issues of "2-Morpholino-3-pyridinamine" analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Morpholino-3-pyridinamine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound analogs exhibit poor aqueous solubility?

A1: The solubility of a compound is a complex interplay of its physicochemical properties. While the morpholine group can improve water solubility compared to more lipophilic moieties, the pyridine core and other substituents can contribute to poor solubility.[1][2] Key factors include:

  • Crystal Lattice Energy: Strong intermolecular interactions in the solid state (crystal packing) require significant energy to overcome, leading to low solubility. This can be a particular issue for planar aromatic structures.[3]

  • Hydrophobicity: The overall lipophilicity of the molecule, often estimated by LogP, plays a major role. More than 40% of new chemical entities are practically insoluble in water, a challenge often linked to their structure.[4]

  • pKa and pH: As basic compounds, the ionization state of this compound analogs is highly dependent on the pH of the aqueous medium. At pH values significantly above their pKa, they will exist in their neutral, less soluble form.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Both are important, but they measure different phenomena.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[5] The shake-flask method is the gold standard for this measurement.[5][6]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically after being introduced from a high-concentration DMSO stock.[7] It's a high-throughput method often used in early discovery to assess structure-solubility relationships.[7]

For formulation development and predicting in-vivo performance, thermodynamic solubility is the more crucial parameter.[5]

Q3: What are the initial steps I should take to assess the solubility of a new analog?

A3: A systematic approach is key.

  • Determine the pKa of your compound to understand its ionization behavior.

  • Measure solubility at different pH values (e.g., pH 2, pH 5, and pH 7.4) to create a pH-solubility profile. An increase in solubility in acidic conditions confirms the basic nature of the compound.[6]

  • Perform a kinetic solubility assay for a quick assessment, especially when compound availability is limited.[7]

  • Measure thermodynamic solubility using the shake-flask method in relevant buffers (e.g., PBS) for more definitive data.[5]

Troubleshooting Guides

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.

This is a common issue related to kinetic solubility. The compound is "crashing out" because the aqueous buffer acts as an anti-solvent.

Solutions:

  • Lower the Final DMSO Concentration: Try to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%.

  • Reduce the Final Compound Concentration: Your target concentration may be above the kinetic solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent can help. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are common choices.[8][9]

  • Incorporate Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[10]

Problem 2: My compound has low thermodynamic solubility in PBS (pH 7.4), making in vivo studies challenging.

Low solubility at physiological pH is a major hurdle for achieving adequate drug exposure.[11]

Solutions:

  • pH Adjustment & Salt Formation: Since your compound is a base, you can significantly increase solubility by lowering the pH to form a salt. For oral formulations, this can be achieved by creating an acidic microenvironment. For parenteral formulations, you can formulate the compound as a salt solution (e.g., hydrochloride salt), but you must ensure the solution is buffered to prevent precipitation upon injection into the bloodstream at pH 7.4.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are carbohydrate polymers with a hydrophobic core and a hydrophilic exterior.[8] They can encapsulate your poorly soluble drug, forming an inclusion complex that is more water-soluble.[4][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used.[10]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[12] Techniques include micronization and high-pressure homogenization to create nanosuspensions.[9][13]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can lead to a supersaturated solution upon dissolution.[14] This is a powerful technique but requires specialized formulation expertise, often using methods like spray drying.[14][15]

  • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based delivery systems can be effective. These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the GI tract.[10][14]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common solubilization techniques and their typical impact. The effectiveness of each method is highly compound-dependent.

Technique Mechanism of Action Typical Fold Increase in Solubility Common Excipients Primary Application
pH Adjustment / Salt Form Ionizes the drug to a more soluble form.[8]2 to >1000Acids (HCl, Citric Acid), Bases (NaOH)Oral, Parenteral
Co-solvency Reduces the polarity of the aqueous solvent.[12]2 to 500Propylene Glycol, Ethanol, PEG 400[8]Parenteral, Oral
Surfactant Solubilization Forms micelles that encapsulate the drug.[16]2 to 100Tween 80, Solutol HS-15[10]Oral, Parenteral
Cyclodextrin Complexation Forms a host-guest inclusion complex.[10]2 to >5000HP-β-CD, SBE-β-CD[10]Oral, Parenteral
Solid Dispersion Creates an amorphous form of the drug in a carrier.[17]10 to >200PVP, HPMC, Soluplus®Oral
Particle Size Reduction Increases surface area to enhance dissolution rate.[9]N/A (improves rate, not equilibrium solubility)[9]Stabilizing surfactants or polymersOral, Parenteral

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for measuring equilibrium solubility.[5]

Materials:

  • This compound analog (solid)

  • Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the buffer (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[5] For some compounds, 72 hours may be necessary.

  • After equilibration, remove the vial and let it stand to allow large particles to settle.

  • Separate the solid from the liquid phase by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.

  • The resulting concentration is the thermodynamic solubility.

Protocol 2: Formulation with Cyclodextrins

This protocol describes a common method for preparing a cyclodextrin-based formulation for solubility enhancement.

Materials:

  • This compound analog

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer (e.g., Water for Injection, Saline)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of the cyclodextrin in the desired buffer. A 20-40% (w/v) solution is a common starting point.

  • Slowly add the solid this compound analog to the cyclodextrin solution while vortexing.

  • After the compound is added, continue to mix the solution. Use a sonicator to aid in dissolution if necessary.

  • Continue mixing until the solution becomes clear, indicating the formation of the inclusion complex. If the solution does not clarify, the solubility limit in that cyclodextrin concentration has been reached.

  • Sterile filter the final solution through a 0.22 µm filter if intended for parenteral administration.

Visualizations

G start Start: Analog has Poor Aqueous Solubility ph_check Is the compound ionizable? (Check pKa) start->ph_check Initial Assessment ph_adjust Strategy: pH Adjustment & Salt Formation ph_check->ph_adjust Yes cosolvent Strategy: Co-solvents & Surfactants ph_check->cosolvent No / Insufficient complexation Strategy: Cyclodextrin Complexation cosolvent->complexation If more needed advanced Advanced Strategies complexation->advanced If more needed solid_disp Solid Dispersions advanced->solid_disp particle_size Particle Size Reduction advanced->particle_size lipid Lipid-Based Formulations advanced->lipid invitro For In Vitro Assays invitro->cosolvent invivo For In Vivo Studies invivo->ph_adjust invivo->complexation invivo->advanced

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Aqueous Environment drug Poorly Soluble Analog complex complex drug->complex Encapsulation cd Hydrophilic Exterior Hydrophobic Interior cd->complex Forms

Caption: Mechanism of cyclodextrin solubilization.

G start 1. Add Excess Solid Compound to Buffer agitate 2. Agitate at Constant Temp (24-72 hours) start->agitate Equilibration separate 3. Separate Phases (Centrifuge & Filter) agitate->separate Phase Separation quantify 4. Quantify Concentration in Filtrate (e.g., HPLC) separate->quantify Analysis end Result: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the Shake-Flask solubility assay.

References

"2-Morpholino-3-pyridinamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability, storage, and handling of 2-Morpholino-3-pyridinamine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on general best practices for aminopyridine and morpholine derivatives.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, refer to the product's Certificate of Analysis (CoA).Minimizes thermal degradation and preserves chemical integrity.
Light Store in a light-resistant container.Protects the compound from potential photodegradation.
Moisture Store in a tightly sealed container in a dry, well-ventilated area.Prevents hydrolysis and degradation due to moisture.
Inert Atmosphere For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and the purity of the compound. If a retest or expiration date is not provided on the Certificate of Analysis (CoA), it is recommended to use the compound within one year of receipt, assuming it has been stored under the recommended conditions. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, which includes an aminopyridine and a morpholine moiety, the following degradation pathways are plausible:

  • Oxidation: The amino group on the pyridine ring and the nitrogen atom in the morpholine ring are susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of colored degradants or loss of purity.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the morpholine ring or other hydrolytic degradation.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify that the compound has been stored according to the recommended conditions.

      • Check the age of the compound and compare it with the recommended shelf life.

      • If degradation is suspected, re-assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). (See Experimental Protocols section).

  • Possible Cause 2: Improper Sample Preparation.

    • Troubleshooting Steps:

      • Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution.

      • Verify the compatibility of the compound with the solvent and other reagents in the assay. Some organic solvents may react with the compound.

      • Prepare fresh solutions for each experiment to avoid degradation in solution.

Logical Troubleshooting Flowchart for Inconsistent Results:

Troubleshooting_Flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_age Check Compound Age (Within Shelf Life?) check_storage->check_age Conditions OK improper_storage Action: Procure New Batch Store Correctly check_storage->improper_storage Conditions Not OK check_purity Assess Purity (e.g., by HPLC) check_age->check_purity Age OK degraded Action: Procure New Batch check_age->degraded Expired/Old check_purity->degraded Purity Low pure Purity is Acceptable check_purity->pure Purity Confirmed check_prep Review Sample Preparation Protocol pure->check_prep dissolution Ensure Complete Dissolution (Sonication?) check_prep->dissolution compatibility Verify Solvent/Reagent Compatibility dissolution->compatibility fresh_solutions Use Freshly Prepared Solutions compatibility->fresh_solutions resolve_prep Action: Optimize Sample Preparation fresh_solutions->resolve_prep other_factors Investigate Other Experimental Factors (Assay Conditions, Instruments, etc.) resolve_prep->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Low solubility of the compound.

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting Steps:

      • Consult the supplier's documentation for recommended solvents.

      • Test a range of solvents with varying polarities. Due to its structure, this compound is expected to have moderate polarity. Solvents such as DMSO, DMF, and methanol are good starting points.

      • For aqueous solutions, consider adjusting the pH to protonate the amino groups, which may increase solubility.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. This method is based on common practices for analyzing similar aromatic amines and may require optimization.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample can be calculated based on the area percentage of the main peak.

  • The presence of new peaks in aged or stressed samples compared to a fresh sample indicates degradation.

Experimental Workflow for Stability Testing:

Stability_Workflow start Start: Stability Study initial_analysis Initial Analysis (T=0) - Purity (HPLC) - Appearance start->initial_analysis stress_conditions Expose Samples to Stress Conditions - Elevated Temperature - High Humidity - Light Exposure initial_analysis->stress_conditions dark_control Store Control Sample (Recommended Conditions) initial_analysis->dark_control time_points Analyze at Pre-defined Time Points (e.g., 1, 3, 6 months) stress_conditions->time_points dark_control->time_points analyze_samples Analyze Stressed and Control Samples - Purity (HPLC) - Appearance - Degradant Profiling time_points->analyze_samples data_analysis Data Analysis - Calculate Purity Loss - Identify Degradants analyze_samples->data_analysis conclusion Conclusion - Determine Shelf Life - Identify Critical Stability Factors data_analysis->conclusion

Caption: General workflow for a forced degradation stability study.

References

Technical Support Center: Enhancing the Selectivity of 2-Morpholino-3-pyridinamine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the selectivity of kinase inhibitors based on the "2-Morpholino-3-pyridinamine" scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is inhibitor selectivity and why is it a critical parameter to improve?

A1: Inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit its intended target kinase over other kinases in the kinome. Improving selectivity is crucial because "off-target" inhibition can lead to cellular toxicity, unforeseen side effects, and misinterpretation of experimental results. A highly selective inhibitor provides a clearer understanding of the biological consequences of inhibiting the specific target kinase.[1][2]

Q2: How is the selectivity of a kinase inhibitor experimentally determined?

A2: Selectivity is typically determined by screening the inhibitor against a large panel of purified kinases, often representing a significant portion of the human kinome.[1] The inhibitory activity (e.g., IC50 value) is measured for each kinase. The resulting data provides a "selectivity profile" that highlights the potency of the inhibitor against the intended target versus its activity against other kinases.[1] Alternative methods like differential scanning fluorimetry (DSF) can also be used to assess inhibitor binding across a range of kinases.[3]

Q3: My IC50 values for my lead "this compound" inhibitor are inconsistent between experiments. What are the potential causes?

A3: Variability in IC50 values can stem from several factors:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay.[4] Cellular ATP concentrations are in the millimolar range, which can differ significantly from in vitro assay conditions.[4]

  • Enzyme Concentration and Activity: The concentration and specific activity of the recombinant kinase can vary between batches, affecting the results.[4]

  • Reaction Time: If the kinase reaction proceeds beyond the linear range, it can lead to inaccurate IC50 determination.[4]

  • Compound Stability: The inhibitor may not be stable under the assay conditions.[4]

  • Reagent Integrity: Degradation of ATP or the substrate can impact results.[4]

Q4: I am observing inhibition in my "no enzyme" control wells. What does this indicate?

A4: Signal in a "no enzyme" control suggests that your compound is interfering with the assay detection system.[5] This can be due to the compound's intrinsic fluorescence or its ability to quench the detection signal, leading to false positives or negatives.[6]

Q5: How can I rationally modify the "this compound" scaffold to improve selectivity?

A5: Structure-activity relationship (SAR) studies are key to improving selectivity. For morpholine-containing inhibitors, modifications to the morpholine ring itself can have a profound effect on selectivity. For instance, introducing steric bulk, such as bridged morpholines, has been shown to dramatically improve selectivity for mTOR over PI3K by exploiting differences in the deep pocket of the kinase active site.[7] Exploring different substituents on the pyridine and amine moieties can also identify key interactions that enhance binding to the target kinase while reducing affinity for off-target kinases.[8][9]

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting High Background Signal in Kinase Assays

High background can mask the true inhibitory effect of your compound. Follow these steps to diagnose and resolve the issue.

Table 1: Controls for Diagnosing High Background in Kinase Assays [5]

Control WellComponentsPurposeExpected OutcomePotential Issue if Deviated
Positive Control Enzyme, Substrate, ATP, Vehicle (DMSO)Represents 100% kinase activityMaximum signalLow signal indicates issues with enzyme, substrate, or ATP.
Negative Control Enzyme, Substrate, ATP, Known InhibitorValidates assay performance for inhibitionSignal at or near backgroundHigh signal suggests the assay is not sensitive to inhibition.
No Enzyme Control Substrate, ATP, Test InhibitorIdentifies compound interference with detectionSignal at background levelsIncreased signal with higher inhibitor concentration points to interference.
No Substrate Control Enzyme, ATP, Vehicle (DMSO)Measures kinase autophosphorylationSignificantly lower signal than the positive controlHigh signal indicates significant autophosphorylation.

Troubleshooting Workflow:

start High Background Signal Observed check_no_enzyme Analyze 'No Enzyme' Control start->check_no_enzyme interference High Signal in 'No Enzyme' Control? check_no_enzyme->interference compound_issue Compound interferes with detection system. interference->compound_issue Yes check_no_substrate Analyze 'No Substrate' Control interference->check_no_substrate No end Background Signal Resolved compound_issue->end autophospho High Signal in 'No Substrate' Control? check_no_substrate->autophospho autophospho_issue Significant autophosphorylation is occurring. autophospho->autophospho_issue Yes reagent_issue Check for contaminated reagents (e.g., ATP in substrate). autophospho->reagent_issue No optimize_enzyme Optimize enzyme concentration to reduce autophosphorylation. autophospho_issue->optimize_enzyme reagent_issue->end optimize_enzyme->end

Caption: Troubleshooting workflow for high background signal.

Guide 2: Improving Reproducibility of IC50 Values

Inconsistent IC50 values hinder the reliable assessment of inhibitor potency and selectivity.

Table 2: Key Parameters to Standardize for Reproducible IC50 Determination

ParameterRecommendationRationale
ATP Concentration Use an ATP concentration at or near the Km value for the kinase.[4]This ensures the IC50 value is a more direct measure of the inhibitor's affinity (Ki) and allows for better comparison across different kinases.[4][10]
Enzyme Concentration Determine the optimal enzyme concentration that produces a robust signal within the linear reaction range.[4][10]Prevents rapid substrate depletion and ensures the reaction rate is proportional to enzyme concentration.[10]
Reaction Time Perform a time-course experiment to identify the linear range of the reaction.[4]Ensures that less than 10-20% of the substrate is consumed, which is a key assumption in IC50 calculations.[10]
Reagent Quality Use fresh stocks of ATP and ensure the purity of the enzyme and substrate.[4]Degraded or contaminated reagents can lead to inconsistent enzyme activity.
DMSO Concentration Keep the final DMSO concentration constant across all wells and as low as possible.High concentrations of DMSO can inhibit kinase activity.

Workflow for Standardizing Kinase Assays:

start Goal: Reproducible IC50 Values step1 Step 1: Determine Km for ATP start->step1 step2 Step 2: Enzyme Titration step1->step2 Use ATP at Km step3 Step 3: Time-Course Experiment step2->step3 Select enzyme conc. in linear range step4 Step 4: Standardize Assay Conditions step3->step4 Select time point in linear range step5 Step 5: Run IC50 Experiment step4->step5 Consistent ATP, enzyme, time, DMSO

Caption: Workflow for standardizing kinase assay conditions.

Section 3: Experimental Protocols

Protocol 1: General In Vitro Kinase Assay (Radiometric Format)

This protocol describes a common method for measuring kinase activity and inhibition.[11]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • "this compound" based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of your inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Assay Plate Setup:

    • Add 5 µL of vehicle control (DMSO) to positive and negative control wells.

    • Add 5 µL of the inhibitor serial dilutions to the inhibitor test wells.

  • Enzyme Addition: To all wells except the "No Enzyme Control," add 5 µL of the kinase diluted in assay buffer. To the "No Enzyme Control" wells, add 5 µL of assay buffer.

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and [γ-³³P]ATP to all wells. The final ATP concentration should be at the Km for the kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop Reaction: Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Transfer and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines the general steps for assessing the selectivity of your inhibitor across a broad panel of kinases.

Procedure:

  • Select Kinase Panel: Choose a commercially available kinase profiling service or a panel of in-house purified kinases that represents a diverse range of the human kinome.

  • Primary Screen: Perform a single-point inhibition assay with your inhibitor at a high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. This will identify potential off-targets.

  • Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a full dose-response experiment (as described in Protocol 1) to determine the IC50 value.

  • Data Visualization and Analysis:

    • Present the data as a table of IC50 values.

    • Calculate a Selectivity Index by comparing the inhibitory potency against the target kinase versus other kinases.[1]

    • Visualize the selectivity profile using a dendrogram or a kinase map to illustrate which branches of the kinome are most affected by your inhibitor.

Table 3: Example Selectivity Profile for a Hypothetical "this compound" Inhibitor (Compound X)

Kinase TargetIC50 (nM)
Target Kinase A 15
Off-Target Kinase B350
Off-Target Kinase C1,200
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000
Protocol 3: Assessing Compound Interference

This protocol helps determine if your inhibitor is interfering with the assay detection method, such as a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

Procedure:

  • Set up Control Wells: In a microplate, prepare wells containing only the assay buffer and the detection reagent (e.g., Kinase-Glo®).

  • Add Inhibitor: Add your "this compound" inhibitor in a dose-response manner to these wells.

  • Incubate and Read: Incubate according to the detection reagent manufacturer's instructions and read the luminescence.

  • Analysis: If the signal changes in a dose-dependent manner, your compound is likely interfering with the detection reagent.

Signaling Pathway Context:

Many kinase inhibitors with a morpholine moiety target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[12][13] Understanding the position of your target kinase within such a pathway is crucial for interpreting cellular assay results.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

"2-Morpholino-3-pyridinamine" reaction byproducts identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Morpholino-3-pyridinamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially applicable synthetic route is a two-step process. The first step involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with morpholine to yield 3-nitro-2-morpholinopyridine. The second step is the reduction of the nitro group to an amine, affording the final product, this compound.[1]

Q2: What are the potential byproducts I might encounter during the synthesis of this compound?

A2: Potential byproducts can arise from both steps of the synthesis. In the first step (nucleophilic substitution), you may have unreacted starting materials: 2-chloro-3-nitropyridine and morpholine. Side reactions on the pyridine ring are also possible, though less common under controlled conditions. In the second step (nitro reduction), incomplete reduction can lead to the formation of intermediates such as 3-nitroso-2-morpholinopyridine and 3-hydroxylamino-2-morpholinopyridine.[2][3][4] Over-reduction or side reactions involving the pyridine ring are also a possibility depending on the reducing agent and conditions used.

Q3: How can I identify the main product and its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine analysis and purity assessment.[5][6][7][8][9] For definitive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can be employed to determine the molecular weights of the impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of isolated impurities.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can typically be purified by recrystallization from a suitable solvent system. For higher purity requirements, column chromatography on silica gel is an effective method.[11][12] The choice of eluent for chromatography will depend on the polarity of the impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield in the first step (Nucleophilic Substitution) 1. Incomplete reaction. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Base is not effective.1. Monitor the reaction progress using TLC or HPLC. 2. Increase the reaction temperature gradually. 3. Extend the reaction time. 4. Use a stronger base or a different solvent.
Presence of unreacted 2-chloro-3-nitropyridine in the final product Incomplete nucleophilic substitution reaction.Ensure the first step goes to completion by monitoring with TLC/HPLC before proceeding to the reduction step. Consider a purification step after the first reaction.
Multiple spots on TLC after nitro reduction, indicating several byproducts 1. Incomplete reduction. 2. Over-reduction or side reactions. 3. Non-selective reducing agent.1. Increase the amount of reducing agent or the reaction time. 2. Use a milder and more selective reducing agent (e.g., Fe/NH4Cl, SnCl2).[13] 3. Optimize the reaction temperature; lower temperatures often increase selectivity.
Product is dark-colored or oily Presence of colored impurities, possibly from nitroso intermediates or degradation products.Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.[14] Column chromatography can also be effective.
Difficulty in isolating the product after reduction The product may be soluble in the aqueous phase, especially if the reaction is performed in an acidic medium.After the reaction, neutralize the mixture carefully and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-2-morpholinopyridine (Step 1)
  • Materials: 2-chloro-3-nitropyridine, Morpholine, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of this compound (Step 2 - Reduction)
  • Materials: 3-nitro-2-morpholinopyridine, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Suspend 3-nitro-2-morpholinopyridine (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

    • Heat the mixture to reflux (around 80 °C) and stir vigorously.

    • Monitor the reaction by TLC or HPLC until the nitro compound is completely consumed (typically 2-4 hours).

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound and a sample solution of the reaction mixture or purified product in a suitable diluent (e.g., mobile phase).

    • Inject the solutions into the HPLC system and record the chromatograms.

    • Identify the main product peak and any impurity peaks by comparing retention times with a reference standard.

    • The relative percentage of byproducts can be estimated from the peak areas.

Visualizations

Reaction_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Reduction cluster_2 Potential Byproducts 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Byproduct1 Unreacted 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine->Byproduct1 Incomplete Reaction Morpholine Morpholine Intermediate 3-nitro-2-morpholinopyridine Morpholine->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Fe/NH4Cl) Byproduct2 Incomplete Reduction (Nitroso, Hydroxylamine) Intermediate->Byproduct2 Incomplete Reduction

Caption: Synthetic pathway of this compound and potential byproducts.

Troubleshooting_Workflow Check_Purity Analyze crude product (TLC/HPLC) Is_Pure Is Purity > 95%? Check_Purity->Is_Pure Identify_Impurity Identify major impurity (LC-MS/GC-MS) Is_Pure->Identify_Impurity No End Pure Product Is_Pure->End Yes Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Optimize_Step1 Optimize Step 1: - Increase reaction time/temp - Check base Unreacted_SM->Optimize_Step1 Yes Incomplete_Reduction Incomplete Reduction? Unreacted_SM->Incomplete_Reduction No Start Start Optimize_Step1->Start Optimize_Step2 Optimize Step 2: - Increase reducing agent - Change reducing agent Incomplete_Reduction->Optimize_Step2 Yes Other_Impurity Other Impurity Incomplete_Reduction->Other_Impurity No Optimize_Step2->Start Purify Purify product (Recrystallization/ Column Chromatography) Other_Impurity->Purify Purify->Check_Purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Cell Permeability of 2-Morpholino-3-pyridinamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of "2-Morpholino-3-pyridinamine" and related compounds.

Frequently Asked Questions (FAQs)

Q1: My "this compound" analog shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A1: A significant drop-off in activity between biochemical and cellular assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential reasons include rapid efflux by cellular transporters or intracellular metabolism.

Q2: What are the key physicochemical properties of "this compound" compounds that influence their cell permeability?

A2: The cell permeability of small molecules like "this compound" is primarily governed by a balance of several factors:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (like water). Higher lipophilicity can enhance membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). A lower PSA is generally associated with better cell permeability.

  • Molecular Weight (MW): Smaller molecules tend to permeate more readily.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required to desolvate the compound for membrane entry.

  • Aqueous Solubility: The compound must be sufficiently soluble in the aqueous assay medium to be available for absorption.

Q3: How can I experimentally measure the cell permeability of my "this compound" compound?

A3: Two standard in vitro assays are widely used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput method to assess passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[1]

Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this discrepancy suggest?

A4: This is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[2][3] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation. A bidirectional Caco-2 assay can confirm this by revealing a higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Measure the thermodynamic solubility of the compound in the assay buffer.- Use a lower compound concentration.- Incorporate a low percentage of a co-solvent (e.g., DMSO), ensuring it doesn't compromise monolayer integrity.
Active Efflux - Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests active efflux.[4]- Conduct the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[4]
Low Compound Recovery - Check for non-specific binding to the assay plates. Including Bovine Serum Albumin (BSA) in the receiver compartment can help mitigate this.[2]- Assess the chemical stability of the compound in the assay buffer.
Compromised Caco-2 Monolayer Integrity - Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER indicates compromised integrity.[4]- Perform a Lucifer Yellow permeability assay as a control for monolayer tightness.[4]
Issue 2: High Variability in Permeability Data
Potential Cause Troubleshooting Steps
Inconsistent Caco-2 Cell Culture - Use a consistent cell passage number for all experiments, as permeability can vary with passage number.- Ensure cells are seeded at a consistent density and allowed to differentiate for a consistent period (typically 21 days).[5]
Compound Precipitation - Visually inspect the donor wells for any signs of precipitation during the assay.- Ensure the compound is fully dissolved in the initial stock solution.
Analytical Method Issues - Validate the sensitivity and linearity of the analytical method (e.g., LC-MS/MS) for quantifying the compound.- Check for matrix effects from the assay buffer.

Quantitative Data Summary

The following tables provide representative permeability data for compounds structurally related to "this compound" to serve as a benchmark for experimental results.

Table 1: PAMPA Permeability of 2-Aminopyridine Analogs

Compound IDModificationPAMPA Pe (x 10-6 cm/s)Permeability Class
Analog A 4-Methyl13.7High
Analog B 4-Chloro~5.6Moderate
Analog C 4-Trifluoromethyl>16.3High
Analog D 4-Methoxy<5.6Low-Moderate

Data adapted from studies on 2-aminopyridine-based nNOS inhibitors.[6]

Table 2: Caco-2 Permeability of 2-Aminopyridine Analogs

Compound IDPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)
Analog E 17.013.60.8
Analog F <1.0Not DeterminedNot Determined

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. ER = Papp (B→A) / Papp (A→B). Data adapted from studies on 2-aminopyridine-based nNOS inhibitors.[6]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA assay to assess the passive permeability of a test compound.

  • Preparation of the Lipid Membrane:

    • Prepare a solution of a lipid (e.g., 2% lecithin in dodecane) in a volatile organic solvent.

    • Coat the wells of a 96-well filter plate with the lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration. A small amount of co-solvent like DMSO (e.g., <1%) may be used to aid solubility.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a surfactant to improve the solubility of the permeated compound.

  • Assay Assembly and Incubation:

    • Place the filter plate onto the acceptor plate, ensuring the bottom of the filter wells are in contact with the acceptor solution.

    • Add the donor solution to the wells of the filter plate.

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • Calculate the effective permeability (Pe) using the following equation: Pe = [(-ln(1 - CA(t)/Cequilibrium)) / (A * (1/VD + 1/VA) * t)] Where:

      • CA(t) is the compound concentration in the acceptor well at time t.

      • Cequilibrium is the theoretical equilibrium concentration.

      • A is the filter area.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • t is the incubation time.

Caco-2 Cell Permeability Assay

This protocol provides a general procedure for performing a bidirectional Caco-2 permeability assay.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable Transwell® inserts at an appropriate density.

    • Culture for 21-28 days to allow for differentiation into a polarized monolayer.[7]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Visualizations

Signaling Pathway

Many morpholino-containing heterocyclic compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound This compound (Potential Inhibitor) Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound compounds.

Experimental Workflows

Permeability_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa1 Prepare Lipid Membrane pampa2 Add Donor and Acceptor Solutions pampa1->pampa2 pampa3 Incubate pampa2->pampa3 pampa4 Analyze Compound Concentration (LC-MS/MS) pampa3->pampa4 pampa5 Calculate Pe pampa4->pampa5 caco1 Culture Caco-2 Cells on Transwell (21 days) caco2 Check Monolayer Integrity (TEER) caco1->caco2 caco3 Bidirectional Assay (A->B & B->A) caco2->caco3 caco4 Incubate (37°C) caco3->caco4 caco5 Analyze Compound Concentration (LC-MS/MS) caco4->caco5 caco6 Calculate Papp & Efflux Ratio caco5->caco6

Caption: Standard experimental workflows for PAMPA and Caco-2 permeability assays.

Logical Relationships

Troubleshooting_Logic start Low Cellular Activity of This compound Compound check_perm Assess Permeability start->check_perm pampa PAMPA Assay check_perm->pampa caco2 Caco-2 Assay check_perm->caco2 pampa_low Low PAMPA Permeability pampa->pampa_low Result pampa_high High PAMPA Permeability pampa->pampa_high Result caco2_low Low Caco-2 Permeability caco2->caco2_low Result optimize_structure Optimize Physicochemical Properties (e.g., LogP, PSA) pampa_low->optimize_structure check_solubility Check Aqueous Solubility pampa_low->check_solubility pampa_high->caco2 pampa_high->caco2_low Discrepancy? check_efflux Investigate Active Efflux (Bidirectional Caco-2) caco2_low->check_efflux

Caption: A logical decision tree for troubleshooting low cellular activity of "this compound" compounds.

References

"2-Morpholino-3-pyridinamine" analog metabolic stability improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic stability assessment of 2-morpholino-3-pyridinamine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic liabilities of the this compound scaffold?

A1: The this compound scaffold contains several potential sites for metabolism. The primary metabolic pathways for pyridine-containing compounds often involve Cytochrome P450 (CYP450) enzymes.[1][2] Key liabilities include:

  • Pyridine Ring Oxidation: The pyridine ring can undergo hydroxylation at various positions or N-oxidation.[3] The electron-donating nature of the amino and morpholino groups can influence the site of oxidation.

  • Morpholine Ring Metabolism: The morpholine ring is susceptible to oxidative metabolism, which can lead to ring-opening or hydroxylation.[4]

  • N-Dealkylation: While less common for a cyclic amine like morpholine compared to linear N-alkyl groups, enzymatic cleavage within the morpholine ring is a possibility.[2]

  • Conjugation: The primary amine at the 3-position is a potential site for Phase II conjugation reactions, such as glucuronidation or sulfation, after an initial Phase I oxidation.[2]

Q2: What are the primary enzyme families I should be concerned with for this scaffold?

A2: The main enzyme families involved in the metabolism of such nitrogen-containing heterocyclic compounds are:

  • Cytochrome P450 (CYP450) Superfamily: These are the most common enzymes in Phase I drug metabolism. Isoforms like CYP3A4, CYP2D6, and CYP2C9 are frequently implicated in the metabolism of pyridine-containing molecules.[2]

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme known to metabolize nitrogen-rich aromatic heterocycles.[2] Its activity can sometimes lead to poor predictions of metabolic stability across different species.[2]

  • UDP-glucuronosyltransferases (UGTs): If Phase I metabolism introduces a hydroxyl group, or acting on the amino group, these Phase II enzymes can conjugate glucuronic acid to the molecule to facilitate excretion.[2]

Q3: What general strategies can I use to improve the metabolic stability of my this compound analog?

A3: To enhance metabolic stability, medicinal chemists can employ several strategies to block or reduce metabolism at identified "soft spots":

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow the rate of enzymatic cleavage due to the kinetic isotope effect.[1] This is particularly effective against CYP-mediated oxidation.[1]

  • Halogenation: Introducing electron-withdrawing groups, such as fluorine or chlorine, onto the pyridine ring can decrease its electron density, making it less susceptible to oxidation by CYPs.[5][6]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme's active site from accessing the labile position.[2]

  • Scaffold Hopping/Ring Modification: In some cases, replacing the pyridine core with a less metabolically active isostere, like a pyrazine, might improve stability while retaining activity.[7][8] Similarly, modifications to the morpholine ring could be explored.

Troubleshooting Guide: In Vitro Metabolic Stability Assays

This guide addresses common issues encountered during the metabolic stability assessment of this compound analogs.

IssuePotential CauseRecommended Solution
High variability between replicate experiments. 1. Inconsistent pipetting or timing. 2. Poor solubility of the test compound. 3. Inconsistent enzyme activity between batches of microsomes or hepatocytes.1. Ensure precise and consistent experimental execution. Automation can help reduce variability. 2. Verify the compound's solubility in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should typically be ≤ 0.5%.[9] 3. Use the same batch of reagents for comparative studies and always run controls.
Compound disappears almost instantly (t½ < 5 min). 1. The compound is a high-clearance compound. 2. The microsomal protein concentration is too high.1. This indicates rapid metabolism. This is valuable data. 2. Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) and use shorter incubation times with more early time points (e.g., 0, 1, 2.5, 5, 10 min).[2]
No metabolism observed, or compound appears very stable. 1. The compound is genuinely stable in the test system. 2. The compound is an inhibitor of the metabolizing enzymes. 3. The analytical method (LC-MS/MS) is not sensitive enough or is unreliable. 4. The compound is not bioavailable to the enzymes (e.g., poor permeability into hepatocytes).1. Run positive controls (compounds with known metabolic rates) to ensure the assay is working.[10] 2. Perform a separate CYP inhibition assay. 3. Verify the linearity, sensitivity, and stability of the analytical method.[11] 4. For hepatocyte assays, evaluate compound permeability using a method like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
In vitro data does not correlate with in vivo findings. 1. Extrahepatic metabolism (metabolism in tissues other than the liver) is significant. 2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes). 3. Drug transporters are playing a significant role in vivo.1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.[9] 2. Ensure your assay conditions are appropriate. Hepatocytes are generally more comprehensive than microsomes as they contain both Phase I and Phase II enzymes.[10][12] 3. Use in vitro systems that can account for drug transporters, if this is suspected.[12]

Data Presentation

Summarizing metabolic stability data in a clear, tabular format is crucial for comparing analogs and establishing structure-activity relationships (SAR).

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs in Human Liver Microsomes (HLM)

CompoundR1R2R3HLM t½ (min)HLM CLint (μL/min/mg)
Parent HHH886.6
Analog A FHH2527.7
Analog B HClH3122.4
Analog C HHCH₃6115.5
Analog D DHH1546.2
Analog E FClH5512.6
  • t½: In vitro half-life. A longer half-life indicates greater metabolic stability.[9]

  • CLint: Intrinsic clearance. A lower value indicates slower metabolic clearance.[9]

Visualizations

Potential Metabolic Pathways

cluster_main This compound Scaffold Scaffold P1 Pyridine Ring Oxidation (CYP450) Scaffold->P1 P2 Morpholine Ring Oxidation/Opening Scaffold->P2 P3 Phase II Conjugation (e.g., Glucuronidation) Scaffold->P3 M1 Hydroxylated Pyridine Metabolite P1->M1 M2 Ring-Opened Morpholine Metabolite P2->M2 M3 Amino-Conjugate P3->M3

Caption: Potential metabolic soft spots on the this compound scaffold.

Experimental Workflow for Metabolic Stability Assay

A Prepare Reagents (Buffer, Microsomes/Hepatocytes, Cofactors, Test Compound) B Pre-incubate Microsomes/ Hepatocytes at 37°C A->B C Initiate Reaction by adding Test Compound B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with cold Acetonitrile + Internal Standard) E->F G Process Sample (Centrifuge to pellet protein) F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (% Remaining vs. Time) H->I J Calculate Parameters (t½, CLint) I->J

Caption: General workflow for an in vitro metabolic stability assay.

Logic Diagram for Improving Metabolic Stability

Start Start: Analog shows poor metabolic stability (low t½, high CLint) Identify Identify Metabolic Hotspot(s) (Metabolite ID studies) Start->Identify IsPyridine Is Pyridine Ring the Hotspot? Identify->IsPyridine IsMorpholine Is Morpholine Ring the Hotspot? IsPyridine->IsMorpholine No Sol_Pyridine Block Pyridine Metabolism: - Add Electron Withdrawing Group (F, Cl) - Add Steric Bulk - Deuterate Hotspot IsPyridine->Sol_Pyridine Yes Sol_Morpholine Block Morpholine Metabolism: - Add Steric Bulk - Bioisosteric Replacement IsMorpholine->Sol_Morpholine Yes Sol_Other Other Hotspot: - Apply appropriate blocking strategy (e.g., deuteration) IsMorpholine->Sol_Other No Propose Propose Solutions Synthesize Synthesize & Test New Analogs Propose->Synthesize End Goal: Improved Metabolic Stability Synthesize->End Sol_Pyridine->Propose Sol_Morpholine->Propose Sol_Other->Propose

Caption: Decision-making flowchart for enhancing analog metabolic stability.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for assessing metabolic stability using pooled human liver microsomes.[2]

Reagents & Materials:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound Stock Solution (1 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile with a suitable Internal Standard for quenching and analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw pooled HLM on ice. Dilute the HLM stock in cold phosphate buffer to a 2x final concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL).

  • Incubation Setup: In a 96-well plate, add the appropriate volumes of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the diluted HLM to the plate. Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.

  • Reaction Initiation: Add the test compound to initiate the reaction (final concentration typically 1 µM). The final DMSO concentration should be low (e.g., ≤ 0.1%).

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a separate plate or tubes containing ice-cold acetonitrile with an internal standard.[1] This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the natural log plot, calculate the half-life (t½) and intrinsic clearance (CLint).[9]

Hepatocyte Stability Assay

This protocol determines metabolic stability using cryopreserved hepatocytes, which contain a broader range of Phase I and Phase II enzymes.[9]

Reagents & Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock Solution (1 mM in DMSO)

  • Positive Control Compounds (e.g., 7-hydroxycoumarin, propranolol)

  • Ice-cold Acetonitrile with Internal Standard

  • Multi-well plates (e.g., 24- or 48-well)

  • CO2 Incubator set to 37°C

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath according to the manufacturer's instructions.[2] Immediately resuspend the cells in pre-warmed incubation medium.

  • Cell Viability: Determine the cell concentration and viability (e.g., using trypan blue exclusion). Viability should be high (>80%).

  • Incubation Setup: In a multi-well plate, add the hepatocyte suspension to achieve the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[9]

  • Reaction Initiation: Add the test compound to the cell suspension (final concentration typically 1 µM).

  • Incubation: Place the plate in a CO2 incubator at 37°C, often with gentle shaking.[11]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.

  • Quenching: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the zero time point. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.[9]

References

Technical Support Center: Modifying "2-Morpholino-3-pyridinamine" to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "2-Morpholino-3-pyridinamine" and its analogs to reduce off-target effects and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: We have identified "this compound" as a potent inhibitor of our primary target, Kinase X. However, we are observing unexpected cellular phenotypes. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are often a result of a compound interacting with unintended targets. To investigate this, a multi-pronged approach is recommended:

  • In Vitro Kinase Profiling: The first step is to screen your compound against a broad panel of kinases.[1][2] This will provide a quantitative measure of its inhibitory activity against a wide range of kinases, helping to identify potential off-targets. Commercial services offer screening against hundreds of kinases.

  • Computational Off-Target Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[3][4] These predictions can help prioritize which off-targets to investigate further experimentally.

  • Cellular Target Engagement Assays: Once potential off-targets are identified, you can use cellular assays to confirm that the compound engages these targets in a cellular context.[2] Techniques like the Cellular Thermal Shift Assay (CETSA) or phospho-specific antibody-based methods (e.g., Western blotting) can be employed to verify target engagement.

Q2: Our in vitro kinase screen revealed that our lead compound, a "this compound" analog, inhibits both our target kinase and several off-target kinases with similar potency. What are some common chemical modification strategies to improve selectivity?

A2: Improving selectivity is a key challenge in kinase inhibitor development.[5] Here are some common strategies based on structure-activity relationships (SAR):

  • Exploit Differences in the ATP-Binding Pocket: While the ATP-binding site is highly conserved, subtle differences in size, shape, and amino acid composition exist between kinases. Introducing bulky or sterically demanding groups to your compound can disrupt binding to off-targets with smaller binding pockets while maintaining affinity for the desired target.[6]

  • Targeting a Conserved Lysine Residue: Many kinase inhibitors form key interactions with a conserved lysine residue in the ATP-binding site. Modifications that enhance or alter this interaction in a target-specific manner can improve selectivity.[5]

  • Modification of the Pyridine Core: The pyridine core is a common scaffold in kinase inhibitors.[7][8] Altering the substitution pattern on the pyridine ring can modulate the compound's electronic and steric properties, leading to improved selectivity. For example, replacing the pyridine with a pyrazine has been shown to be a successful strategy in some cases.[7][9]

  • Fluorination: The addition of fluorine atoms can alter the metabolic stability and binding affinity of a compound. In some instances, strategic fluorination has been shown to reduce off-target degradation and improve selectivity.[10]

Q3: We've synthesized several analogs of "this compound" to improve selectivity, but now they show reduced potency against our primary target. What should we do?

A3: A loss of potency upon modification is a common challenge in lead optimization. Here's a systematic approach to address this:

  • Analyze the Structure-Activity Relationship (SAR): Carefully examine the relationship between the chemical modifications and the resulting change in potency. This can provide insights into which parts of the molecule are crucial for target binding.

  • Co-crystallography: If possible, obtaining a crystal structure of your primary target in complex with your inhibitor can provide invaluable information about the binding mode. This can reveal key interactions that may have been disrupted by your modifications and guide further design efforts.

  • Iterative Design and Synthesis: Based on the SAR and structural information, design a new round of analogs. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

  • Consider Bioisosteric Replacements: Instead of making drastic changes, consider using bioisosteres—chemical groups with similar physical or chemical properties that can produce similar biological responses. This can help to fine-tune the properties of your compound without significant loss of potency.

Troubleshooting Guides

Problem 1: High background signal in our in vitro kinase assay.

  • Possible Cause: Non-specific inhibition or interference with the assay components.

  • Troubleshooting Steps:

    • Run the assay in the absence of the kinase to check for compound interference with the detection reagents.

    • Test the compound in a different assay format (e.g., radiometric vs. fluorescence-based) to see if the issue persists.[11]

    • Ensure the compound is fully dissolved in the assay buffer; precipitation can lead to spurious results.

Problem 2: Discrepancy between in vitro potency (IC50) and cellular activity.

  • Possible Cause: Poor cell permeability, high protein binding in cell culture media, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Measure the fraction of the compound bound to plasma proteins.

    • Evaluate the metabolic stability of your compound in liver microsomes. The results from these experiments can help explain the discrepancy and guide modifications to improve the compound's cellular activity.

Quantitative Data Summary

The following table presents hypothetical data for a series of "this compound" analogs designed to improve selectivity for Kinase X over the off-target Kinase Y.

Compound IDModificationKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Kinase Y / Kinase X)
LEAD-001 (Parent Compound)50751.5
MOD-002 Addition of a methyl group to the pyridine ring120150012.5
MOD-003 Replacement of morpholine with piperidine85901.1
MOD-004 Fluorination of the morpholine ring4585018.9
MOD-005 Replacement of the pyridine core with a pyrazine core250500020.0

Experimental Protocols

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a general method for determining the IC50 of an inhibitor against a panel of kinases.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the plate and add a scintillation cocktail to each well.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Kinase_Y Kinase_Y Receptor->Kinase_Y Downstream_Effector_X Downstream_Effector_X Kinase_X->Downstream_Effector_X Downstream_Effector_Y Downstream_Effector_Y Kinase_Y->Downstream_Effector_Y Cell_Cycle_Progression Cell_Cycle_Progression Downstream_Effector_X->Cell_Cycle_Progression Apoptosis Apoptosis Downstream_Effector_Y->Apoptosis 2_Morpholino_3_pyridinamine 2_Morpholino_3_pyridinamine 2_Morpholino_3_pyridinamine->Kinase_X On-Target Inhibition 2_Morpholino_3_pyridinamine->Kinase_Y Off-Target Inhibition

Caption: Hypothetical signaling pathway of "this compound".

Experimental Workflow for Selectivity Profiling

Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Kinase Panel Screen Compound_Synthesis->In_Vitro_Screening Data_Analysis Determine IC50 and Selectivity In_Vitro_Screening->Data_Analysis Decision Selective? Data_Analysis->Decision Decision->Compound_Synthesis No Cellular_Assays Cellular Target Engagement Decision->Cellular_Assays Yes Lead_Optimization Further Optimization Cellular_Assays->Lead_Optimization End End Lead_Optimization->End cluster_strategies Modification Strategies Initial_Hit Initial Hit: This compound Problem Problem: Low Selectivity Initial_Hit->Problem Goal Goal: Improve Selectivity Problem->Goal Strategy_1 Steric Hindrance Goal->Strategy_1 Strategy_2 Core Hopping Goal->Strategy_2 Strategy_3 Fluorination Goal->Strategy_3 Outcome_1 Improved Selectivity, Reduced Potency Strategy_1->Outcome_1 Generates Analog Set A Outcome_2 Loss of Activity Strategy_2->Outcome_2 Generates Analog Set B Outcome_3 Improved Selectivity and Potency Strategy_3->Outcome_3 Generates Analog Set C Lead_Candidate Lead Candidate Identified Outcome_3->Lead_Candidate

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The 2-Morpholino-3-pyridinamine Moiety in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the 2-morpholino-3-pyridinamine scaffold against other prominent kinase inhibitor scaffolds, including pyrimidines, quinazolines, and pyridines. The analysis is supported by experimental data from peer-reviewed literature, with a focus on inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, where the this compound scaffold has shown significant promise.

Executive Summary

The this compound scaffold has emerged as a key pharmacophore in the development of potent and often dual PI3K/mTOR inhibitors. The morpholine group typically forms a crucial hydrogen bond with the hinge region of the kinase, a feature shared with many successful kinase inhibitors. The pyridinamine core offers a versatile platform for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. While not as broadly represented in approved drugs as pyrimidines and quinazolines, the this compound scaffold is a cornerstone of several clinical and preclinical candidates, demonstrating its significant potential in oncology and other therapeutic areas. This guide presents a comparative analysis of its performance, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant signaling pathways.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activities (IC50 values) of representative compounds from each scaffold class against key kinases in the PI3K/mTOR pathway. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain. The data presented here is collated from various studies to provide a comparative overview.

Table 1: Comparative Efficacy of Kinase Inhibitors Against PI3Kα

Scaffold ClassRepresentative CompoundPI3Kα IC50 (nM)Reference
This compound Compound 17f (a 4-morpholine-quinazoline derivative)4.2[1]
PyrimidineAlpelisib (BYL719)5[2]
QuinazolineGedatolisib (PF-05212384)0.4[3]
PyridineZSTK47423[4]

Table 2: Comparative Efficacy of Kinase Inhibitors Against mTOR

Scaffold ClassRepresentative CompoundmTOR IC50 (nM)Reference
This compound PKI-587 (a morpholino-triazine derivative)0.4[3]
PyrimidineSapanisertib (INK128)0.1
QuinazolineGedatolisib (PF-05212384)1.6[3]
PyridineNot readily available in a directly comparable context-

Table 3: Physicochemical Properties of Representative Kinase Inhibitor Scaffolds

PropertyThis compound CorePyrimidine CoreQuinazoline CorePyridine Core
Molecular Weight (approx. g/mol )~193~80~130~79
LogP (calculated, approx.)~1.5~0.5~1.8~0.7
Hydrogen Bond Donors1000
Hydrogen Bond Acceptors3221
Rotatable Bonds2000

Note: These properties are for the core scaffolds and will vary significantly with substitution.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in cancer, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway and the points of inhibition by various kinase inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits Inhibitor PI3K/mTOR Inhibitors (e.g., this compound based) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC50) is a fundamental step in characterizing a kinase inhibitor. The following workflow outlines a typical in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add kinase, substrate, and compound to microplate wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding ATP C->D E Incubate at constant temperature D->E F Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G Measure signal (e.g., luminescence) F->G H Plot signal vs. compound concentration G->H I Calculate IC50 value H->I

References

Comparative Analysis of "2-Morpholino-3-pyridinamine" Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 2-morpholino-3-pyridinamine derivatives, with a focus on their role as PI3K/Akt/mTOR pathway inhibitors.

The "this compound" scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The strategic placement of the morpholine and aminopyridine moieties allows for critical interactions within the ATP-binding pocket of various kinases, most notably the phosphoinositide 3-kinases (PI3Ks). This guide provides a comparative analysis of different classes of derivatives built upon this core structure, summarizing their biological performance with supporting experimental data and detailed methodologies.

I. Comparative Biological Activity

The following tables summarize the in vitro activity of various "this compound" derivatives against key kinases in the PI3K/Akt/mTOR pathway and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Derivatives
Compound ClassRepresentative CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
Quinazoline Compound 17f4.2----
Imidazo[1,2-a]pyridine Compound 35[1]15.0----
Thieno[3,2-d]pyrimidine Compound 8d[2]Moderate Inhibition----
Pyrrolopyrimidine Compound 48[3]7.0----

Note: "-" indicates data not available in the cited literature. "Moderate Inhibition" indicates that the source did not provide a specific IC50 value but reported significant activity.

Table 2: Anti-proliferative Activity of Representative Derivatives Against Cancer Cell Lines
Compound ClassRepresentative CompoundCell LineCancer TypeIC50 (µM)
Quinazoline Compound 17fPC-3Prostate Cancer-
DU145Prostate Cancer-
MCF-7Breast Cancer-
Imidazo[1,2-a]pyridine Compound 35[1]T47DBreast Cancer7.9
MCF-7Breast Cancer9.4
Thieno[3,2-d]pyrimidine Compound 8d[2]A549Lung Cancer6.02-10.27
PC-3Prostate Cancer6.02-10.27
MCF-7Breast Cancer6.02-10.27
HepG2Liver Cancer6.02-10.27

Note: "-" indicates data not available in the cited literature.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

In Vitro PI3Kα Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.

Principle: The kinase activity is determined by measuring the amount of ADP produced from the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) by PI3Kα. The ADP is then converted to ATP, which generates a luminescent signal via luciferase.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (e.g., PI(4,5)P2)

  • ATP

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound solution or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 25 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

III. Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of "this compound" derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (IC50) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model Cell_Assay->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies (Body Weight) Xenograft->Toxicity

Caption: General experimental workflow for the evaluation of kinase inhibitors.

SAR_Comparison cluster_derivatives Derivative Classes Core This compound Core Essential for Kinase Binding Quinazoline Quinazoline Potent PI3Kα Inhibition Core->Quinazoline Imidazopyridine Imidazo[1,2-a]pyridine Good Cellular Potency Core->Imidazopyridine Thienopyrimidine Thieno[3,2-d]pyrimidine Broad Anti-proliferative Activity Core->Thienopyrimidine Pyrrolopyrimidine Pyrrolopyrimidine High PI3Kα Potency Core->Pyrrolopyrimidine

Caption: Structure-Activity Relationship (SAR) summary of different derivative classes.

References

Validating the Target Engagement of "2-Morpholino-3-pyridinamine" Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the intracellular target engagement of "2-Morpholino-3-pyridinamine" analogs and other structurally related kinase inhibitors. It includes a summary of quantitative data from published literature, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the design and interpretation of target engagement studies.

Quantitative Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative morpholino-pyridine and morpholino-pyrimidine analogs from publicly available research. While not direct analogs of "this compound," these compounds share key structural motifs and their target profiles provide valuable insights into the structure-activity relationships (SAR) of this chemical space. The data highlights how modifications to the core scaffold and substituent groups can influence potency and selectivity against key cancer-related kinases such as PI3K, mTOR, and Aurora kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Morpholino-Containing Analogs

Compound ID/ReferenceCore ScaffoldTarget Kinase(s)IC₅₀ (nM)Key Structural Features
Compound 9b [1]4-Aryl-6-morpholino-pyridinePI3Kα150Phenyl group at C4 of the pyridine ring enhances selectivity for PI3Kα.
PQR309 (Bimiralisib) [2]4,6-Dimorpholino-1,3,5-triazinePan-Class I PI3K, mTORPI3Kα: 39, mTOR: 17A dimorpholino-triazine core with a trifluoromethyl-pyridinamine moiety, demonstrating potent pan-PI3K and mTOR inhibition.
Compound 35 [3]Imidazo[1,2-a]pyridinePI3Kα150An imidazopyridine scaffold designed to target the PI3Kα isoform.
Torin2 [4]Benzo[h][1][5]naphthyridinonemTOR0.25A potent and selective mTOR inhibitor with a distinct tricyclic core and an aminopyridinyl moiety.
PHA-680632 [6]PyrrolopyrazoleAurora A, Aurora B27 (Aurora A), 130 (Aurora B)A novel Aurora kinase inhibitor with a pyrrolopyrazole core.
Compound 22 [7]PyrimidineAurora A, Aurora B9.3 (Aurora A), 2.8 (Aurora B)A nitroxide-labeled pyrimidine derivative showing potent pan-Aurora kinase inhibition.

Experimental Protocols

A critical step in drug discovery is the validation that a compound directly interacts with its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the intracellular target engagement of a "this compound" analog by assessing its ability to thermally stabilize its target kinase.

Principle: Ligand binding to a protein typically increases its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound (e.g., a "this compound" analog).

  • Phosphate-buffered saline (PBS).

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Thermal cycler or heating block.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Prepare samples for Western blotting by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the relative amount of soluble target protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples confirms target engagement.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by morpholino-pyridine analogs and a general workflow for validating target engagement.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway, a frequent target of kinase inhibitors.

Target_Engagement_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo Biochemical Biochemical Assays (e.g., Kinase Activity Assay) Validation Target Engagement Validation Biochemical->Validation Binding Binding Assays (e.g., SPR, ITC) Binding->Validation CETSA Cellular Thermal Shift Assay (CETSA) SAR Structure-Activity Relationship (SAR) CETSA->SAR NanoBRET NanoBRET / BRET Assays NanoBRET->SAR Phospho Phospho-protein Western Blot Phospho->SAR PD Pharmacodynamic (PD) Biomarker Analysis PET PET Imaging Compound Compound Synthesis (Analogs) Compound->Biochemical Compound->Binding Target Target Identification & Hypothesis Target->Compound Validation->CETSA Validation->NanoBRET Validation->Phospho Lead Lead Optimization SAR->Lead Lead->PD Lead->PET

Caption: General workflow for validating the target engagement of novel compounds.

References

"In Vivo" Efficacy of 2-Morpholino-3-pyridinamine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 2-morpholino-3-pyridinamine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent inhibition of key signaling pathways implicated in cancer cell proliferation and survival. This guide provides a comparative overview of the "in vivo" efficacy of a representative compound from this class against an established pan-PI3K/mTOR inhibitor, Gedatolisib.

Compound of Interest: 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine (Compound 17f)

A notable example from the this compound based class is "Compound 17f," a potent PI3K/mTOR inhibitor.[1] While detailed "in vivo" efficacy data from the primary publication is not publicly available, its high PI3Kα inhibition (IC50 = 4.2 nM) and potent antiproliferative activity in vitro suggest its potential as an anticancer agent.[1] Further preclinical development would be required to fully assess its "in vivo" therapeutic window and efficacy in relevant tumor models.

Comparative Agent: Gedatolisib (a pan-PI3K/mTOR inhibitor)

Gedatolisib is a potent, reversible, dual inhibitor of all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2). It has undergone extensive preclinical and clinical evaluation, providing a robust dataset for comparison.

"In Vivo" Efficacy Comparison

The following tables summarize the "in vivo" efficacy of Gedatolisib in preclinical xenograft models of prostate and breast cancer. This data serves as a benchmark for the type of "in vivo" studies and endpoints that would be critical for evaluating a novel this compound based compound.

Table 1: "In Vivo" Efficacy of Gedatolisib in a Prostate Cancer Xenograft Model

ParameterVehicle ControlGedatolisib
Animal Model Male castrated BALB/c nude mice with 22RV1 or PC3 xenograftsMale castrated BALB/c nude mice with 22RV1 or PC3 xenografts
Treatment Regimen Saline15 mg/kg, Q4D IV
Tumor Growth Inhibition (TGI) -86% (22RV1 model), 80% (PC3 model)[2]

Table 2: "In Vivo" Efficacy of Gedatolisib in Breast Cancer Patient-Derived Xenograft (PDX) Models

ParameterVehicle ControlGedatolisib
Animal Model Breast cancer patient-derived xenograft modelsBreast cancer patient-derived xenograft models
Treatment Regimen Not specifiedNot specified
Outcome -Reduced tumor cell growth more effectively than single-node PI3K/mTOR inhibitors[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of "in vivo" efficacy.

Prostate Cancer Xenograft Study Protocol (Gedatolisib)
  • Cell Lines and Animal Models: 22RV1 or PC3 human prostate cancer cells are inoculated subcutaneously into six-to-eight-week-old male castrated BALB/c nude mice.[2]

  • Tumor Inoculation: 1 x 10^7 22RV1 cells or 5 x 10^6 PC3 cells are injected per mouse.[2]

  • Treatment Initiation: Treatment begins when tumors reach a size of approximately 120 mm³.[2]

  • Dosing: Gedatolisib is administered intravenously (IV) at a dose of 15 mg/kg every four days (Q4D).[2] The vehicle control group receives saline.[2]

  • Endpoint: Tumor growth is monitored, and tumor growth inhibition (TGI) is calculated at the end of the study.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, making it an attractive target for therapeutic intervention. Both the this compound based compounds and Gedatolisib exert their anticancer effects by inhibiting key kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Gedatolisib Gedatolisib (Comparator) Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Morpholino_Compound This compound Compound Morpholino_Compound->PI3K Inhibits Morpholino_Compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

General "In Vivo" Efficacy Study Workflow

The following diagram illustrates a typical workflow for assessing the "in vivo" efficacy of a novel anticancer compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study start Select Relevant Cancer Cell Line/ PDX Model implant Implant Tumor Cells/ Tissue into Immunocompromised Mice start->implant monitor Monitor Tumor Growth to Desired Size implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize treat Administer Investigational Compound & Comparator/ Vehicle randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure end Euthanize & Collect Tissues for Pharmacodynamic Analysis measure->end analyze Analyze Data: - Tumor Growth Inhibition - Statistical Significance end->analyze

References

A Comparative Guide to PI3K Inhibitors: Evaluating "2-Morpholino-3-pyridinamine" Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comparative analysis of the hypothetical compound "2-Morpholino-3-pyridinamine" against a panel of well-characterized PI3K inhibitors. While no direct experimental data for "this compound" as a PI3K inhibitor is publicly available, this document serves as a framework for its evaluation, presenting key data for established inhibitors and detailing the necessary experimental protocols for a comprehensive comparison.

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is an intracellular signaling cascade initiated by the activation of receptor tyrosine kinases, G-protein-coupled receptors, and other cellular stimuli.[1][3] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][5] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that are hallmarks of cancer.[2][5][6]

Comparative Analysis of PI3K Inhibitors

A crucial aspect of characterizing a novel PI3K inhibitor is to benchmark its performance against existing compounds. The following table summarizes the biochemical potency and isoform selectivity of four widely studied PI3K inhibitors: Wortmannin, LY294002, Idelalisib, and Alpelisib. This data provides a reference for the potential evaluation of "this compound."

InhibitorTypeTarget Isoform(s)IC50 (in vitro)
Wortmannin Pan-PI3K, IrreversibleClass I, II, III PI3Ks~3-5 nM[7][8][9]
LY294002 Pan-PI3K, ReversiblePI3Kα, PI3Kβ, PI3Kδα: ~0.5 µM, β: ~0.97 µM, δ: ~0.57 µM[10][11][12]
Idelalisib Isoform-SelectivePI3Kδ~2.5-19 nM[13][14]
Alpelisib Isoform-SelectivePI3Kα~5 nM[15][16][17]
"this compound" HypotheticalTo be determinedTo be determined

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Visualizing the PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the core components of the PI3K signaling pathway and highlights the points of intervention for the discussed inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Wortmannin Wortmannin (Pan-PI3K) Wortmannin->PI3K LY294002 LY294002 (Pan-PI3K) LY294002->PI3K Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Morpholino This compound (Hypothetical) Morpholino->PI3K Experimental_Workflow start Novel Compound (e.g., this compound) kinase_assay In Vitro Kinase Assay (PI3K Isoforms) start->kinase_assay western_blot Western Blot (p-AKT levels) start->western_blot proliferation_assay Cell Proliferation Assay start->proliferation_assay data_analysis Data Analysis (IC50, GI50) kinase_assay->data_analysis western_blot->data_analysis proliferation_assay->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison conclusion Conclusion on Potency & Selectivity comparison->conclusion

References

A Comparative Cross-Reactivity Analysis of "2-Morpholino-3-pyridinamine" Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Buparlisib and Other PI3K Inhibitors

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors, with a specific focus on compounds containing the morpholino-pyrimidine scaffold, exemplified by the pan-PI3K inhibitor Buparlisib (BKM120). The morpholino moiety is a key pharmacophore in many kinase inhibitors, and understanding its influence on selectivity is crucial for the development of targeted therapies with minimal off-target effects.[1] This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways and experimental workflows to aid in the rational design and interpretation of studies involving these inhibitors.

Cross-Reactivity Profiling Data

The following tables present a comparative analysis of the cross-reactivity of Buparlisib, which features a 2-morpholino pyrimidine structure, against three other PI3K inhibitors with distinct chemical scaffolds and isoform selectivity profiles: Pictilisib (a pan-PI3K inhibitor), Alpelisib (a p110α-selective inhibitor), and Idelalisib (a p110δ-selective inhibitor). The data is primarily sourced from KINOMEscan™ assays, which provide a quantitative measure of inhibitor binding to a large panel of human kinases.

On-Target Potency: Class I PI3K Isoforms

The on-target potency of an inhibitor is a primary determinant of its efficacy. The table below summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the four Class I PI3K isoforms.

InhibitorScaffold TypePI3K p110α (IC50, nM)PI3K p110β (IC50, nM)PI3K p110γ (IC50, nM)PI3K p110δ (IC50, nM)
Buparlisib (BKM120) 2-Morpholino Pyrimidine52166262116
Pictilisib (GDC-0941) Thienopyrimidine333753
Alpelisib (BYL719) 2-Aminothiazole4.61,156250290
Idelalisib (CAL-101) Purine820565892.5

Data compiled from multiple sources.

Off-Target Kinase Profiling: KINOMEscan™ Data

Understanding the off-target interactions of a kinase inhibitor is critical for predicting potential side effects and for identifying opportunities for drug repurposing. The following table summarizes the key findings from KINOMEscan™ profiling of the selected inhibitors. The data is presented as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound (% of Control); a lower percentage indicates a stronger interaction.

Table 2: KINOMEscan™ Cross-Reactivity Profile

InhibitorConcentrationPrimary Off-Target Kinases (% of Control < 10)Notes on Selectivity
Buparlisib (BKM120) 1 µMNone reported with >80% inhibitionHighly selective for Class I PI3Ks and mTOR at 1 µM.[2]
10 µMCLK1, CLK2, CLK4 (>80% inhibition)Off-target activity observed at higher concentrations.[2] Also exhibits significant off-target activity on tubulin polymerization.[3][4]
Pictilisib (GDC-0941) 1 µMJAK1 (pseudokinase domain JH2 - 89% inhibition)Selective for PI3K and mTOR at 1 µM with a notable interaction with JAK1 pseudokinase.[2]
10 µM34 kinases with >80% off-target bindingShows significant off-target binding at higher concentrations.[2]
Alpelisib (BYL719) Not SpecifiedNot specified in detail, but described as highly selectiveDeveloped as a p110α-selective inhibitor to reduce off-target toxicities associated with pan-PI3K inhibitors.
Idelalisib (CAL-101) 10 µMNo significant off-target activity observed against a panel of 402 kinases.Demonstrates high selectivity for p110δ over other kinases.[5][6]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Alpelisib Alpelisib (p110α-selective) Alpelisib->PI3K Idelalisib Idelalisib (p110δ-selective) Idelalisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle cluster_interpretation Interpretation Test_Compound Test Compound (e.g., Buparlisib) Kinase DNA-tagged Kinase Test_Compound->Kinase Binding Ligand_Bead Immobilized Ligand Kinase->Ligand_Bead Competition qPCR qPCR Quantification Ligand_Bead->qPCR Quantify bound kinase High_Signal High qPCR Signal (No Inhibition) qPCR->High_Signal If compound does not bind Low_Signal Low qPCR Signal (Inhibition) qPCR->Low_Signal If compound binds

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Cross_Reactivity_Concept Inhibitor Kinase Inhibitor Primary_Target Primary Target (On-Target) Inhibitor->Primary_Target High Affinity Off_Target_1 Off-Target 1 Inhibitor->Off_Target_1 Lower Affinity Off_Target_2 Off-Target 2 Inhibitor->Off_Target_2 Lower Affinity Efficacy Therapeutic Efficacy Primary_Target->Efficacy Toxicity Potential Toxicity (Side Effects) Off_Target_1->Toxicity Off_Target_2->Toxicity

Caption: The concept of on-target versus off-target kinase inhibitor activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation of cross-reactivity data. Below are protocols for two key assays used in kinase inhibitor profiling.

In Vitro Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.

Methodology:

  • Assay Components:

    • Test compound (e.g., Buparlisib) at a specified concentration (typically 1 µM or 10 µM for screening).

    • A panel of human kinases, each tagged with a unique DNA identifier.

    • An immobilized, broadly active kinase inhibitor (ligand) coupled to a solid support (e.g., beads).

  • Assay Procedure:

    • The test compound, DNA-tagged kinase, and immobilized ligand are incubated together to allow for competitive binding to reach equilibrium.

    • The solid support is washed to remove unbound components.

    • The kinase-ligand complexes are eluted.

    • The amount of eluted DNA-tagged kinase is quantified using qPCR.

  • Data Analysis:

    • The amount of kinase detected in the presence of the test compound is compared to a DMSO control.

    • Results are typically expressed as "Percentage of Control" (% Control), calculated as: (Signal with Compound / Signal with DMSO) x 100

    • A lower % Control value signifies a stronger interaction between the test compound and the kinase.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that allows for the assessment of target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Principle: When a protein is heated, it denatures and aggregates. If a ligand is bound to the protein, the protein-ligand complex is often more resistant to thermal denaturation. This thermal stabilization can be measured by quantifying the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Treatment:

    • Intact cells are treated with the test compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heat Shock:

    • The cell suspensions are heated to a specific temperature for a defined period. The optimal temperature is typically determined empirically for each target protein.

  • Cell Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • The amount of soluble target protein in the compound-treated samples is compared to the vehicle-treated controls across a range of temperatures (to generate a melting curve) or a range of compound concentrations at a fixed temperature (to generate an isothermal dose-response curve).

    • A shift in the melting temperature (Tm) or an increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical attribute that influences its therapeutic window and potential for adverse effects. This guide has provided a comparative analysis of Buparlisib, a pan-PI3K inhibitor with a 2-morpholino pyrimidine scaffold, against other PI3K inhibitors with different structural and selectivity profiles.

Buparlisib demonstrates high selectivity for the PI3K/mTOR pathway at a concentration of 1 µM but exhibits off-target activity at higher concentrations, notably against CLK family kinases and a significant, non-kinase off-target effect on tubulin polymerization. In contrast, isoform-selective inhibitors like Alpelisib and Idelalisib are designed to minimize such off-target interactions, potentially leading to a better safety profile. Pictilisib, another pan-PI3K inhibitor, shows a broader off-target profile compared to Buparlisib at higher concentrations.

The provided experimental protocols for KINOMEscan™ and CETSA® offer a framework for researchers to generate and interpret cross-reactivity data for their own compounds. By integrating on-target potency data with comprehensive off-target profiling, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective kinase inhibitor therapies.

References

Navigating the Structure-Activity Landscape of 2-Morpholino-3-pyridinamine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of the 2-morpholino-3-pyridinamine scaffold reveals key structural determinants for potent and selective kinase inhibition, particularly within the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This guide provides a comparative analysis of structural modifications to this scaffold, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel kinase inhibitors.

The this compound core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. The morpholine moiety often serves as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aminopyridine core provides a versatile platform for synthetic modification to enhance potency and selectivity. Understanding the SAR of this scaffold is paramount for the rational design of next-generation inhibitors.

Comparative Analysis of Structural Modifications

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 4)R3 (Position 7)PI3Kα IC50 (nM)[1]
Reference 1 Pyrido[3,2-d]pyrimidine3-hydroxyphenylmorpholinoH19
Analog 5 Pyrido[3,2-d]pyrimidine3-hydroxyphenylmorpholino4-methylpiperazin-1-yl5
Analog 19 Pyrido[3,2-d]pyrimidine3-hydroxyphenylmorpholino4-hydroxypiperidin-1-yl10
Analog 21 Pyrido[3,2-d]pyrimidine3-hydroxyphenylmorpholino(2-methoxyethyl)amino11
Analog 32 Pyrido[3,2-d]pyrimidine3-hydroxyphenylmorpholino1H-pyrazol-4-yl32

Key SAR Insights:

  • The Morpholine Moiety is Crucial: The morpholine group at position 4 is a conserved feature in many potent PI3K inhibitors, where its oxygen atom typically forms a key hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα.[1]

  • Substitutions at Position 7 Enhance Potency: The introduction of various substituents at the 7-position of the pyridopyrimidine core generally leads to an increase in potency compared to the unsubstituted parent compound (Reference 1). For instance, the incorporation of a 4-methylpiperazin-1-yl group (Analog 5) results in a nearly four-fold increase in inhibitory activity against PI3Kα.[1]

  • Exploring the Solvent-Exposed Region: The diverse substituents at position 7 that are well-tolerated suggest that this part of the molecule extends towards the solvent-exposed region of the ATP-binding pocket, offering opportunities for further optimization of physicochemical and pharmacokinetic properties.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of kinase inhibitors based on the this compound scaffold.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure: [1]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3Kα enzyme, the substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP in a suitable kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assay: Western Blot for Akt Phosphorylation

This assay determines the inhibitory effect of a compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Principle: Inhibition of PI3K prevents the phosphorylation of Akt at Ser473. This change in phosphorylation status can be detected using specific antibodies.

Procedure:

  • Cell Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7, PC-3) to a desired confluency.

    • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for kinase inhibitor validation.

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Analogs of this compound) Primary_Screening In Vitro Kinase Assay (e.g., PI3Kα IC50) Compound_Synthesis->Primary_Screening Cellular_Assay Cell-Based Assay (e.g., p-Akt Western Blot) Primary_Screening->Cellular_Assay Active Compounds ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Potent Inhibitors Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile

References

Benchmarking "2-Morpholino-3-pyridinamine" Derivatives Against Clinical Candidates in PI3K/Akt/mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 2-morpholino-3-pyridinamine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This guide provides a comparative analysis of a preclinical this compound derivative, PWT33597 (VDC-597), and a clinically approved PI3K inhibitor, Alpelisib (BYL719), offering insights into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Introduction to the Compounds

PWT33597 (VDC-597) is a dual inhibitor of PI3Kα and mTOR, representing a class of this compound derivatives with potential antineoplastic activity.[1] Its dual-targeting mechanism offers the potential to overcome resistance mechanisms that can arise from the feedback loops within the PI3K/Akt/mTOR pathway.

Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K.[2] It is an FDA-approved therapeutic for certain types of advanced or metastatic breast cancer harboring PIK3CA mutations.[1] Alpelisib's isoform selectivity is intended to minimize off-target effects and improve its therapeutic index.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available biochemical IC50 data for PWT33597 and Alpelisib against various PI3K isoforms and mTOR. This data is derived from in vitro kinase assays.

TargetPWT33597 (VDC-597) IC50 (nM)Alpelisib (BYL719) IC50 (nM)
PI3Kα 265
PI3Kβ -1200
PI3Kγ -250
PI3Kδ 291290
mTOR 21-

Note: Data for PWT33597 and Alpelisib are sourced from different studies and assay conditions may vary. A direct comparison should be made with caution.

In Vitro Anti-proliferative Activity

Table 2: Anti-proliferative Activity of Alpelisib (BYL719) in Human Cancer Cell Lines

Cell LineCancer TypePIK3CA Mutation StatusIC50 (µM)
MCF-7Breast CancerE545K0.225
T47DBreast CancerH1047R3.055
JuA1Canine HemangiosarcomaH1047R11.26 (48h), 7.39 (72h)
JuB4Canine HemangiosarcomaH1047L19.62 (48h), 18.23 (72h)
Re21Canine HemangiosarcomaWild-Type52.85 (48h), 26.63 (72h)
RDRhabdomyosarcoma--
SJCRH30Rhabdomyosarcoma--
A204Rhabdomyosarcoma--

Note: The IC50 values for Alpelisib vary depending on the cell line, mutation status, and assay duration.[4][5][6]

Experimental Protocols

In Vitro PI3K HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the biochemical potency of kinase inhibitors.

Objective: To measure the in vitro inhibitory activity of a test compound against a specific PI3K isoform.

Principle: The assay quantifies the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The HTRF detection system utilizes a europium cryptate-labeled anti-tag antibody and an XL665-labeled streptavidin that binds to a biotinylated substrate. When the kinase phosphorylates the substrate, a FRET signal is generated. An inhibitor will reduce the phosphorylation and thus decrease the FRET signal.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα)

  • Biotinylated PIP2 substrate

  • ATP

  • Test compounds (e.g., PWT33597, Alpelisib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • HTRF detection reagents (Europium cryptate-labeled antibody, Streptavidin-XL665)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds and PI3K enzyme to the microplate wells.

  • Initiate the kinase reaction by adding the ATP and biotinylated PIP2 substrate mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents.

  • Incubate the plate at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test compounds (e.g., Alpelisib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7]

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Dispense Dispense Compound and Enzyme to Plate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate/ATP Mix Initiate Initiate Reaction with Substrate/ATP Substrate_Prep->Initiate Dispense->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Stop Stop Reaction with EDTA Incubate_Reaction->Stop Add_Detection Add HTRF Detection Reagents Stop->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read Read Plate Incubate_Detection->Read

Caption: Workflow for an in vitro HTRF kinase assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed_Cells->Adhere Add_Compound Add Compound Dilutions Adhere->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

References

Head-to-head comparison of "2-Morpholino-3-pyridinamine" analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the development of targeted therapies remains a paramount goal for researchers and drug development professionals. The morpholine moiety has emerged as a significant pharmacophore in the design of novel anticancer agents, primarily due to its favorable physicochemical properties and its ability to form crucial interactions with biological targets. This guide provides a head-to-head comparison of various classes of morpholine-containing compounds that have demonstrated promising preclinical activity against a range of cancer cell lines. While not all compounds are direct analogs of "2-Morpholino-3-pyridinamine," they share the common feature of a morpholine ring, which is often critical to their mechanism of action.

Comparative Analysis of In Vitro Cytotoxicity

The antitumor potential of these morpholine-containing compounds has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The following tables summarize the IC50 values of representative compounds from different chemical classes.

Quinazoline-Based Analogs

This class of compounds often targets key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

CompoundCancer Cell LineIC50 (µM)Target(s)Reference
Compound 17f PC-3 (Prostate)0.89PI3Kα/mTOR[1]
DU145 (Prostate)1.23PI3Kα/mTOR[1]
MCF-7 (Breast)0.45PI3Kα/mTOR[1]
BT474 (Breast)0.31PI3Kα/mTOR[1]
SK-BR-3 (Breast)0.62PI3Kα/mTOR[1]
U937 (Lymphoma)0.76PI3Kα/mTOR[1]
A431 (Skin)0.58PI3Kα/mTOR[1]
AK-3 A549 (Lung)10.38Not Specified[2]
MCF-7 (Breast)6.44Not Specified[2]
SHSY-5Y (Neuroblastoma)9.54Not Specified[2]
AK-10 A549 (Lung)8.55Not Specified[2]
MCF-7 (Breast)3.15Not Specified[2]
SHSY-5Y (Neuroblastoma)3.36Not Specified[2]
Quinoline-Based Analogs

Quinoline derivatives containing a morpholine moiety have also demonstrated significant cytotoxic effects, often associated with cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
3c HepG2 (Liver)11.42G0/G1 cell cycle arrest[3]
3d HepG2 (Liver)8.50G0/G1 cell cycle arrest[3]
3e HepG2 (Liver)12.76G0/G1 cell cycle arrest[3]
Pyrimidine-Based Analogs

The pyrimidine scaffold, when combined with a morpholine ring, has yielded potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
2g SW480 (Colon)5.10Apoptosis induction[4]
MCF-7 (Breast)19.60Cell cycle arrest[4]
Chalcone-Based Analogs

This class of compounds, featuring a morpholine-appended chalcone backbone, has been shown to induce apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 22 MDA-MB-231 (Breast)20Apoptosis, G1 cell cycle arrest[5]
SW480 (Colon)12.5Apoptosis, G1 cell cycle arrest[5]

Signaling Pathways and Experimental Workflows

The anticancer activity of these morpholine-containing analogs is often attributed to their modulation of critical cellular signaling pathways. Furthermore, a standardized workflow is typically employed to evaluate their efficacy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K

Caption: Generalized PI3K/Akt/mTOR signaling pathway targeted by morpholine-containing inhibitors.

Experimental_Workflow Start Start: Cancer Cell Lines Compound Compound Synthesis & Characterization Start->Compound MTT MTT Assay for Cytotoxicity (IC50) Compound->MTT Mechanism Mechanism of Action Studies MTT->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Western Blot for Protein Expression Mechanism->WesternBlot End End: Lead Compound Identification Mechanism->End

Caption: A typical experimental workflow for the evaluation of anticancer compounds.

Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed and standardized experimental protocols are essential.

MTT Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V and PI Addition: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are determined.

Conclusion

The diverse classes of morpholine-containing compounds presented in this guide demonstrate significant potential as anticancer agents. While their core scaffolds differ, the presence of the morpholine moiety is a recurring feature that contributes to their potent biological activity. The data summarized herein provides a valuable resource for researchers in the field, enabling a comparative assessment of these promising compounds and informing the design of future generations of targeted cancer therapies. Further investigation into the precise mechanisms of action and in vivo efficacy of these analogs is warranted to translate these preclinical findings into clinical applications.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Morpholino-3-pyridinamine Compounds as PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "2-Morpholino-3-pyridinamine" derivatives, a class of compounds investigated for their potential as kinase inhibitors, against other well-established alternatives targeting the Phosphoinositide 3-kinase (PI3K) pathway. The frequent activation of the PI3K/AKT/mTOR signaling cascade in various cancers has made it a prime target for therapeutic intervention.[1] This document outlines the common mechanisms of action, presents supporting experimental data, and details the protocols for validating the inhibitory effects of these compounds.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

The "this compound" scaffold is a key feature in many inhibitors of the PI3K/AKT/mTOR pathway.[2] The morpholine ring, in particular, is a common moiety in numerous PI3K inhibitors, contributing to their binding and activity.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition subsequently blocks the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, survival, and metabolism.[2][4][5]

The PI3K family has several isoforms, and inhibitors can be classified based on their selectivity:

  • Pan-PI3K inhibitors: Target all four class I PI3K isoforms (α, β, δ, γ).[1][6]

  • Isoform-specific inhibitors: Exhibit selectivity for one or more specific PI3K isoforms.[4][7]

  • Dual PI3K/mTOR inhibitors: Concurrently inhibit both PI3K and mTOR kinases.[1][5]

The following diagram illustrates the central role of PI3K in this critical signaling pathway and the points of inhibition.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Inhibitor This compound Compounds & Alternatives Inhibitor->PI3K Dual_Inhibitor Dual PI3K/mTOR Inhibitors Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1 Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell In-Cell Western Blot KinaseAssay Incubate PI3K enzyme, substrate (PIP2), and inhibitor AddATP Initiate reaction with ATP KinaseAssay->AddATP DetectADP Measure ADP production (Luminescence) AddATP->DetectADP CalcIC50 Calculate IC50 value DetectADP->CalcIC50 End Mechanism Validated CalcIC50->End CellCulture Culture cancer cells TreatCells Treat with inhibitor CellCulture->TreatCells LyseCells Cell lysis and protein extraction TreatCells->LyseCells WesternBlot SDS-PAGE and Western Blot LyseCells->WesternBlot Immunodetection Incubate with antibodies (p-AKT, total AKT) WesternBlot->Immunodetection Visualize Visualize and quantify protein bands Immunodetection->Visualize Visualize->End Start Start Validation cluster_invitro cluster_invitro Start->cluster_invitro cluster_incell cluster_incell Start->cluster_incell

References

Safety Operating Guide

Proper Disposal of 2-Morpholino-3-pyridinamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

2-Morpholino-3-pyridinamine should be handled as a hazardous substance. Available safety information indicates that it is an irritant and is harmful if inhaled, ingested, or comes into contact with skin.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Hazard Classification:

Hazard CategoryDescription
Acute Toxicity Harmful by inhalation, in contact with skin, and if swallowed.[1]
Irritation Irritating to eyes, respiratory system, and skin.[1]

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designate a specific, clearly labeled waste container for "Hazardous Organic Waste" or a more specific category as required by your institution.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste.

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

3. Labeling and Documentation:

  • Properly label all waste containers. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and composition of the waste.

    • Associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

  • Maintain a detailed log of the waste being accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

5. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup and provide all necessary documentation.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic compounds, the first three rinses should be collected.[2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Hazards of This compound C Designate 'Hazardous Organic Waste' Container B->C D Collect Solid & Liquid Waste Separately E Do Not Mix with Other Waste Streams F Use Compatible, Sealed Containers (e.g., HDPE) E->F G Label Container with Full Chemical Name, Hazards, and Date H Maintain Waste Log I Store in Designated Satellite Accumulation Area H->I J Ensure Secondary Containment K Store Away from Incompatibles L Contact EHS or Licensed Hazardous Waste Contractor K->L M Provide All Documentation N Follow Institutional Pickup Procedures

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is provided as a guide and is not a substitute for the specific regulations and procedures of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on hazardous waste disposal.

References

Personal protective equipment for handling 2-Morpholino-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Morpholino-3-pyridinamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below, based on safety data sheets.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Goggles/Face ShieldUse government-approved eye and face protection to safeguard against splashes and dust.[1][2][3]
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves.[1][4] Nitrile gloves are a suitable option for handling related pyridine compounds.[5] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1]
Body Protection Protective Clothing/Lab CoatWear suitable protective clothing to prevent skin contact.[1][2][4] For enhanced protection, flame-retardant and antistatic protective clothing is recommended.[6]
Respiratory Protection Approved RespiratorIn situations where dust or aerosols may be generated, or if ventilation is inadequate, use a government-approved respirator.[1][7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][5][6]

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep Preparation assess Assess Risks & Review SDS prep->assess ppe Don Personal Protective Equipment assess->ppe handling Handling weigh Weigh/Transfer in Fume Hood handling->weigh spill Spill Containment Kit Ready handling->spill post Post-Handling decon Decontaminate Work Area post->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Standard Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[2][4][5][6]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust or aerosols.[4][6][7]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[6][7]

  • Hygiene: Do not eat, drink, or smoke in the work area.[6][8] Wash hands thoroughly after handling the substance.[1][6]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] The storage area should be secure and accessible only to authorized personnel.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][8] Seek immediate medical attention.[6][7][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6][8] Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_collect 1. Waste Collection cluster_prep_disposal 2. Preparation for Disposal cluster_final_disposal 3. Final Disposal collect Collect Waste chem_waste Segregate Chemical Waste collect->chem_waste ppe_waste Segregate Contaminated PPE collect->ppe_waste container Use Designated Containers chem_waste->container ppe_waste->container labeling Label Waste Containers container->labeling storage Store in Secure Area labeling->storage disposal Arrange for Professional Disposal storage->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.